Simotinib hydrochloride
Description
The exact mass of the compound this compound is 536.1393389 g/mol and the complexity rating of the compound is 742. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure of Parent
Properties
IUPAC Name |
N-(3-chloro-4-fluorophenyl)-6-[2-(5,8-dioxa-10-azadispiro[2.0.44.33]undecan-10-yl)ethoxy]-7-methoxyquinazolin-4-amine;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H26ClFN4O4.ClH/c1-32-21-12-20-17(23(29-15-28-20)30-16-2-3-19(27)18(26)10-16)11-22(21)33-7-6-31-13-24(4-5-24)25(14-31)34-8-9-35-25;/h2-3,10-12,15H,4-9,13-14H2,1H3,(H,28,29,30);1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RNEAUPHMDFWZDA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C(=C1)N=CN=C2NC3=CC(=C(C=C3)F)Cl)OCCN4CC5(CC5)C6(C4)OCCO6.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H27Cl2FN4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
537.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1538617-88-7 | |
| Record name | Simotinib hydrochloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1538617887 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Foundational & Exploratory
Simotinib Hydrochloride: A Deep Dive into a Novel EGFR Tyrosine Kinase Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
Simotinib hydrochloride is a novel, orally bioavailable, selective inhibitor of the epidermal growth factor receptor (EGFR) tyrosine kinase.[1][2][3] It has demonstrated significant antineoplastic activity in preclinical and clinical studies, particularly in non-small cell lung cancer (NSCLC) harboring EGFR mutations. This technical guide provides a comprehensive overview of this compound, including its mechanism of action, preclinical and clinical data, and detailed experimental methodologies.
Introduction: Targeting the EGFR Signaling Pathway
The epidermal growth factor receptor (EGFR) is a transmembrane glycoprotein that plays a crucial role in regulating cell proliferation, survival, and differentiation.[2][4][5] Dysregulation of the EGFR signaling pathway, often through mutations or overexpression, is a key driver in the development and progression of various cancers.[4][6][7] EGFR tyrosine kinase inhibitors (TKIs) are a class of targeted therapies designed to block the kinase activity of the receptor, thereby inhibiting downstream signaling and tumor growth.[8] this compound is a potent and selective EGFR-TKI that has shown promise in the treatment of EGFR-mutated cancers.[1][2][3]
Mechanism of Action
This compound exerts its therapeutic effect by selectively and specifically inhibiting the tyrosine kinase activity of EGFR.[1][2][3] It competes with adenosine triphosphate (ATP) for binding to the catalytic domain of the EGFR kinase, preventing autophosphorylation and the subsequent activation of downstream signaling cascades.[8] This blockade of EGFR signaling ultimately leads to the inhibition of cancer cell proliferation and the induction of apoptosis.
Below is a diagram illustrating the EGFR signaling pathway and the mechanism of action of Simotinib.
Caption: EGFR Signaling Pathway and Simotinib's Mechanism of Action.
Quantitative Data Summary
The following tables summarize the key quantitative data for this compound from preclinical and clinical studies.
Table 1: In Vitro Efficacy
| Parameter | Value | Cell Line | Assay |
| IC50 | 19.9 nM | A431 (human epidermoid carcinoma) | EGFR Kinase Inhibition Assay |
IC50 (Half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
Table 2: Phase Ib Clinical Trial (NCT01772732) - Pharmacokinetics (Multiple Doses)
| Parameter | Value Range |
| Tmax (Time to maximum concentration) | 1 - 4 hours |
| T1/2 (Elimination half-life) | 6.2 - 13.0 hours |
Table 3: Phase Ib Clinical Trial (NCT01772732) - Efficacy in Advanced NSCLC with EGFR mutations
| Parameter | Value |
| Partial Response (PR) | 39.3% of patients |
| Stable Disease (SD) | 46.3% of patients |
| Median Progression-Free Survival (PFS) | 9.9 months |
| Median Overall Survival (OS) | 14.6 months |
Table 4: Phase Ib Clinical Trial (NCT01772732) - Safety and Tolerability
| Adverse Event (All Grades) | Frequency |
| Diarrhea | 56.1% |
| Rash | 41.5% |
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the evaluation of this compound.
EGFR Kinase Inhibition Assay (General Protocol)
This protocol outlines a typical enzymatic assay to determine the IC50 value of an EGFR inhibitor.
Caption: General workflow for an EGFR kinase inhibition assay.
Methodology:
-
Reagents and Materials:
-
Recombinant human EGFR kinase domain.
-
Kinase buffer (e.g., 20 mM HEPES, 10 mM MgCl2, 1 mM EGTA, 0.02% Brij35, 0.1 mM Na3VO4, 2 mM DTT).
-
ATP solution.
-
Poly(Glu, Tyr) 4:1 peptide substrate.
-
This compound (or other test inhibitor) at various concentrations.
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay).
-
384-well assay plates.
-
-
Procedure:
-
Add 5 µL of kinase buffer containing the EGFR enzyme to each well of a 384-well plate.
-
Add 5 µL of this compound diluted in kinase buffer to the respective wells to achieve a range of final concentrations. Include a vehicle control (e.g., DMSO).
-
Incubate the plate at room temperature for 20 minutes to allow for inhibitor binding.
-
Initiate the kinase reaction by adding 5 µL of a solution containing the peptide substrate and ATP (at a concentration near the Km for EGFR).
-
Incubate the plate at 30°C for 1 hour.
-
Stop the reaction by adding a stop solution provided with the detection kit.
-
Add the detection reagent according to the manufacturer's instructions to measure the amount of ADP produced, which is proportional to the kinase activity.
-
Measure the luminescence signal using a plate reader.
-
Calculate the percent inhibition for each inhibitor concentration and determine the IC50 value by fitting the data to a dose-response curve.
-
Cell Proliferation Assay (A431 Cells - General Protocol)
This protocol describes a common method to assess the effect of an EGFR inhibitor on the proliferation of A431 cells, which overexpress EGFR.
Caption: Workflow for a cell proliferation assay using A431 cells.
Methodology:
-
Cell Culture:
-
Maintain A431 cells in DMEM supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.
-
-
Procedure:
-
Harvest A431 cells and seed them into 96-well plates at a density of 5,000 cells per well in 100 µL of culture medium.
-
Incubate the plates for 24 hours to allow for cell attachment.
-
Prepare serial dilutions of this compound in culture medium.
-
Remove the existing medium from the wells and add 100 µL of the medium containing the different concentrations of this compound. Include a vehicle control.
-
Incubate the plates for 72 hours.
-
Add 10 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.
-
In Vivo Tumor Xenograft Model (General Protocol)
This protocol outlines a general procedure for evaluating the antitumor activity of an EGFR inhibitor in a nude mouse xenograft model.[9]
Methodology:
-
Animal Model:
-
Use female athymic nude mice (4-6 weeks old).
-
-
Tumor Implantation:
-
Harvest A431 cells during the exponential growth phase.
-
Resuspend the cells in a 1:1 mixture of serum-free medium and Matrigel at a concentration of 5 x 10^6 cells per 100 µL.
-
Subcutaneously inject 100 µL of the cell suspension into the right flank of each mouse.
-
-
Treatment:
-
Monitor tumor growth regularly using calipers.
-
When the tumors reach an average volume of 100-150 mm³, randomize the mice into treatment and control groups.
-
Administer this compound orally once daily at the desired dose levels. The control group should receive the vehicle.
-
Treat the mice for a predetermined period (e.g., 21 days).
-
-
Efficacy Evaluation:
-
Measure tumor volume and body weight twice a week. Tumor volume can be calculated using the formula: (Length x Width²) / 2.
-
At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., Western blotting for EGFR phosphorylation).
-
Calculate the tumor growth inhibition (TGI) for each treatment group compared to the control group.
-
Chemical Synthesis
This compound belongs to the quinazoline class of EGFR inhibitors. While the specific synthesis route for simotinib is proprietary, a general synthetic strategy for quinazoline-based EGFR inhibitors is presented below. This typically involves the construction of the quinazoline core followed by the introduction of the aniline side chain and other functional groups.
Caption: General synthetic scheme for quinazoline-based EGFR inhibitors.
Conclusion
This compound is a promising EGFR tyrosine kinase inhibitor with a potent and selective profile. Preclinical studies have demonstrated its ability to inhibit EGFR kinase activity and the proliferation of EGFR-overexpressing cancer cells. The phase Ib clinical trial in patients with advanced NSCLC and EGFR mutations has shown that simotinib is well-tolerated and exhibits encouraging antitumor activity. Further clinical development is warranted to fully establish its role in the treatment of EGFR-driven malignancies.
References
- 1. Design, Synthesis and Antitumor Activities of Novel Quinazolinone Derivatives as Potential EGFR Inhibitors [jstage.jst.go.jp]
- 2. creative-diagnostics.com [creative-diagnostics.com]
- 3. researchgate.net [researchgate.net]
- 4. Design, synthesis, and evaluation of novel quinazoline derivatives as potent EGFR inhibitors: In silico and in vitro approaches - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ClinPGx [clinpgx.org]
- 6. design-synthesis-biological-evaluation-and-molecular-docking-of-novel-quinazolinone-egfr-inhibitors-as-targeted-anticancer-agents - Ask this paper | Bohrium [bohrium.com]
- 7. Design and synthesis of novel quinazolinone-based derivatives as EGFR inhibitors with antitumor activity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Quantitative Proteomic profiling identifies protein correlates to EGFR kinase inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 9. oncotarget.com [oncotarget.com]
Simotinib Hydrochloride: A Technical Guide to its Target Kinase Profile
For Researchers, Scientists, and Drug Development Professionals
Introduction
Simotinib hydrochloride is a novel, selective, and specific small molecule tyrosine kinase inhibitor (TKI) that targets the Epidermal Growth Factor Receptor (EGFR).[1][2] Developed for the treatment of advanced non-small cell lung cancer (NSCLC) in patients with EGFR mutations, its mechanism of action is centered on the competitive inhibition of ATP at the kinase domain of EGFR, thereby blocking downstream signaling pathways essential for tumor cell proliferation and survival.[1][] Preclinical studies have highlighted its potent and specific activity against EGFR with a favorable tolerability profile.[1]
Target Kinase Profile: Quantitative Analysis
The primary molecular target of Simotinib has been identified as the Epidermal Growth Factor Receptor (EGFR). In vitro studies have demonstrated that Simotinib inhibits EGFR in a dose-dependent manner. A key quantitative measure of its potency is the half-maximal inhibitory concentration (IC50). Notably, preclinical research indicates that Simotinib exhibits high specificity for EGFR with no significant activity reported against other investigated kinases.[1]
| Target Kinase | IC50 Value (nM) | Notes |
| EGFR | 19.9 | Determined via in vitro kinase assay.[1] |
Mechanism of Action and Associated Signaling Pathway
Simotinib exerts its anti-tumor activity by inhibiting the phosphorylation of EGFR.[1] EGFR is a receptor tyrosine kinase that, upon binding to ligands like EGF, dimerizes and undergoes autophosphorylation. This activation initiates several downstream signaling cascades critical for cell growth, proliferation, and survival, primarily the Ras/MAPK and PI3K/Akt pathways.[][4][5]
By blocking the ATP-binding site of the EGFR kinase domain, Simotinib prevents this initial phosphorylation event. This action effectively shuts down the aberrant signaling that drives tumor growth in EGFR-dependent cancers.[6] Evidence from preclinical studies shows that Simotinib reduces the expression of afadin-6, a downstream target of the EGFR/Ras/MAPK signaling pathway, further confirming its mechanism of action.[1][7]
Caption: EGFR signaling pathway inhibited by Simotinib.
Experimental Protocols
The characterization of Simotinib's kinase profile involves several key experimental methodologies.
In Vitro Kinase Binding Assay (IC50 Determination)
To determine the IC50 value of Simotinib against EGFR, a biochemical assay such as a fluorescence resonance energy transfer (FRET)-based kinase binding assay is commonly employed. The LanthaScreen® Eu Kinase Binding Assay is a representative method.[8]
Objective: To measure the affinity of Simotinib for the ATP-binding site of the EGFR kinase domain.
Principle: The assay measures the displacement of an Alexa Fluor® 647-labeled ATP-competitive tracer from the kinase by the inhibitor (Simotinib). A europium-labeled anti-tag antibody binds to the kinase. When both the antibody and the tracer are bound to the kinase, FRET occurs. Simotinib competes with the tracer for the ATP binding site, leading to a decrease in the FRET signal, which is proportional to the inhibitory activity.[8]
Protocol Steps:
-
Reagent Preparation: Prepare a dilution series of this compound in DMSO. Prepare a solution containing the EGFR kinase and a europium-labeled anti-tag antibody in kinase buffer. Prepare a solution of the fluorescently labeled ATP-competitive tracer.
-
Assay Plate Setup: Add the Simotinib dilutions to a 384-well microplate.
-
Kinase Reaction: Add the kinase/antibody mixture to the wells containing Simotinib.
-
Tracer Addition: Add the tracer solution to all wells to initiate the binding reaction.
-
Incubation: Incubate the plate at room temperature for 60 minutes to allow the binding reaction to reach equilibrium.
-
Data Acquisition: Read the plate on a fluorescence plate reader capable of measuring time-resolved FRET.
-
Data Analysis: The FRET signal is converted to percent inhibition. The IC50 value is determined by plotting the percent inhibition against the logarithm of the Simotinib concentration and fitting the data to a sigmoidal dose-response curve.
Caption: Workflow for an in vitro kinase binding assay.
Western Blot for Target Engagement and Pathway Inhibition
To confirm that Simotinib inhibits EGFR phosphorylation and its downstream signaling pathways in a cellular context, Western blotting is performed on lysates from cancer cells treated with the compound.
Objective: To visualize the change in phosphorylation status of EGFR and downstream proteins like Akt and ERK following Simotinib treatment.
Principle: Proteins from cell lysates are separated by size using SDS-PAGE and transferred to a membrane. The membrane is then probed with primary antibodies specific for the phosphorylated forms of the target proteins (e.g., p-EGFR, p-Akt, p-ERK) and total protein levels. A secondary antibody conjugated to an enzyme (like HRP) binds to the primary antibody, and a chemiluminescent substrate is used for detection.[9]
Protocol Steps:
-
Cell Culture and Treatment: Culture EGFR-dependent cancer cells (e.g., A431) to ~80% confluency. Treat cells with varying concentrations of this compound for a specified time. Include a vehicle control (DMSO).
-
Cell Lysis: Wash cells with cold PBS and lyse them using a lysis buffer containing protease and phosphatase inhibitors to preserve protein phosphorylation.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay to ensure equal loading.
-
SDS-PAGE: Denature protein samples and load equal amounts onto a polyacrylamide gel. Run electrophoresis to separate proteins based on molecular weight.
-
Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.
-
Blocking: Block the membrane with a protein-rich solution (e.g., BSA or non-fat milk) to prevent non-specific antibody binding.
-
Antibody Incubation: Incubate the membrane with primary antibodies specific for p-EGFR, total EGFR, p-Akt, total Akt, p-ERK, and total ERK overnight at 4°C.
-
Washing and Secondary Antibody Incubation: Wash the membrane to remove unbound primary antibodies. Incubate with an appropriate HRP-conjugated secondary antibody.
-
Signal Detection: Wash the membrane again and apply an enhanced chemiluminescence (ECL) substrate. Capture the signal using a digital imager or X-ray film.
-
Analysis: Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels to determine the extent of inhibition.
Caption: Workflow for Western Blot analysis.
References
- 1. Safety, tolerability, and pharmacokinetics of simotinib, a novel specific EGFR tyrosine kinase inhibitor, in patients with advanced non-small cell lung cancer: results of a phase Ib trial - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ascopubs.org [ascopubs.org]
- 4. Intracellular Signaling Pathways Mediating Tyrosine Kinase Inhibitor Cardiotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Targeting the EGFR signaling pathway in cancer therapy: What’s new in 2023? - PMC [pmc.ncbi.nlm.nih.gov]
- 6. What is the mechanism of action of Osimertinib mesylate? [synapse.patsnap.com]
- 7. Drug interaction studies reveal that simotinib upregulates intestinal absorption by increasing the paracellular permeability of intestinal epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. documents.thermofisher.com [documents.thermofisher.com]
- 9. Simvastatin overcomes resistance to tyrosine kinase inhibitors in patient-derived, oncogene-driven lung adenocarcinoma models - PMC [pmc.ncbi.nlm.nih.gov]
Antineoplastic Properties of Simotinib Hydrochloride: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Simotinib hydrochloride is a novel, orally bioavailable, selective small-molecule inhibitor of the epidermal growth factor receptor (EGFR) tyrosine kinase. Preclinical and clinical studies have demonstrated its potential as an antineoplastic agent, particularly in cancers characterized by EGFR mutations, such as non-small cell lung cancer (NSCLC). This technical guide provides a comprehensive overview of the antineoplastic properties of this compound, detailing its mechanism of action, preclinical efficacy, and clinical trial findings. The guide includes structured data tables, detailed experimental protocols for key assays, and visualizations of signaling pathways and experimental workflows to support further research and development efforts.
Introduction
The epidermal growth factor receptor (EGFR) is a transmembrane glycoprotein that plays a crucial role in regulating cell proliferation, survival, and differentiation.[1] Dysregulation of the EGFR signaling pathway, often through activating mutations, is a key driver in the pathogenesis of several human cancers, most notably non-small cell lung cancer.[2] this compound has emerged as a promising therapeutic agent that specifically targets the tyrosine kinase domain of EGFR, thereby inhibiting its downstream signaling cascades and exerting antineoplastic effects.[2] This document synthesizes the available preclinical and clinical data on this compound to serve as a technical resource for the scientific community.
Mechanism of Action
This compound functions as a selective inhibitor of EGFR tyrosine kinase.[2] By competing with adenosine triphosphate (ATP) for the binding site within the catalytic domain of the receptor, Simotinib prevents the autophosphorylation and activation of EGFR that is induced by the binding of its ligands, such as epidermal growth factor (EGF).[1][3][4] This blockade of EGFR phosphorylation inhibits the activation of downstream signaling pathways, including the RAS/RAF/MEK/ERK and PI3K/AKT pathways, which are critical for tumor cell proliferation, survival, and metastasis.[1][3][4]
Signaling Pathway
The binding of a ligand (e.g., EGF) to EGFR triggers receptor dimerization and subsequent autophosphorylation of specific tyrosine residues in the intracellular domain. These phosphorylated sites serve as docking stations for various adaptor proteins and enzymes, initiating a cascade of downstream signaling events. Simotinib's inhibition of this initial phosphorylation step effectively halts these downstream processes.
References
- 1. creative-diagnostics.com [creative-diagnostics.com]
- 2. Safety, tolerability, and pharmacokinetics of simotinib, a novel specific EGFR tyrosine kinase inhibitor, in patients with advanced non-small cell lung cancer: results of a phase Ib trial - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. A comprehensive pathway map of epidermal growth factor receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Chemical Synthesis of Simotinib Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Abstract
Simotinib hydrochloride is a potent and selective epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI) that has shown promise in the treatment of non-small cell lung cancer (NSCLC). This technical guide provides a comprehensive overview of the chemical synthesis of this compound, including detailed experimental protocols for key reaction steps, a summary of quantitative data, and a visualization of the targeted EGFR signaling pathway. The information presented herein is intended to serve as a valuable resource for researchers and professionals involved in the discovery and development of novel anticancer therapeutics.
Introduction
Simotinib is a targeted cancer therapy that functions by inhibiting the EGFR, a key regulator of cell growth, proliferation, and survival.[1] In many cancers, particularly NSCLC, mutations in the EGFR lead to its constitutive activation, driving uncontrolled tumor growth. Simotinib selectively binds to the ATP-binding site of the EGFR tyrosine kinase domain, blocking its activity and downstream signaling pathways. This guide focuses on the chemical synthesis of the hydrochloride salt of Simotinib, a common formulation for pharmaceutical use.
Chemical Synthesis of this compound
The synthesis of this compound is a multi-step process that involves the construction of a quinazoline core followed by the introduction of key side chains. The general synthetic scheme is outlined below, with detailed experimental protocols for each key transformation. While the primary synthesis is detailed in Chinese patent CN102372749A, this guide provides a composite understanding based on available information and synthetic strategies for analogous compounds.
Synthesis Workflow:
Figure 1: General workflow for the synthesis of this compound.
Experimental Protocols
Step 1: Synthesis of 4-chloro-6-methoxy-7-(3-(pyrrolidin-1-yl)propoxy)quinazoline (Intermediate C)
This step involves the construction of the core quinazoline structure with one of the side chains attached.
-
Materials: 2-amino-5-methoxy-4-(3-(pyrrolidin-1-yl)propoxy)benzoic acid, Formamide, Phosphorus oxychloride.
-
Procedure:
-
A mixture of 2-amino-5-methoxy-4-(3-(pyrrolidin-1-yl)propoxy)benzoic acid and an excess of formamide is heated to reflux for 4-6 hours. The reaction is monitored by thin-layer chromatography (TLC) until the starting material is consumed.
-
The reaction mixture is cooled, and the precipitated solid is collected by filtration, washed with water, and dried to afford the quinazolinone intermediate.
-
The dried quinazolinone is suspended in phosphorus oxychloride and heated to reflux for 2-3 hours.
-
The excess phosphorus oxychloride is removed under reduced pressure. The residue is carefully quenched with ice-water, and the pH is adjusted to 8-9 with a suitable base (e.g., sodium bicarbonate solution).
-
The aqueous layer is extracted with a suitable organic solvent (e.g., dichloromethane). The combined organic layers are dried over anhydrous sodium sulfate and concentrated in vacuo to yield the 4-chloroquinazoline intermediate.
-
Step 2: Synthesis of 4-(4-fluoro-2-methyl-1H-indol-5-yloxy)aniline (Intermediate D)
This intermediate provides the aniline moiety that will be coupled to the quinazoline core.
-
Materials: 4-fluoro-2-methyl-1H-indol-5-ol, 1-fluoro-4-nitrobenzene, Iron powder, Ammonium chloride.
-
Procedure:
-
4-fluoro-2-methyl-1H-indol-5-ol is reacted with 1-fluoro-4-nitrobenzene in the presence of a base (e.g., potassium carbonate) in a polar aprotic solvent (e.g., dimethylformamide) at elevated temperature to yield the nitro-intermediate.
-
The nitro-intermediate is then reduced to the corresponding aniline. To a solution of the nitro compound in a mixture of ethanol and water, iron powder and a catalytic amount of ammonium chloride are added. The mixture is heated to reflux for 2-4 hours.
-
The reaction mixture is filtered through celite, and the filtrate is concentrated. The residue is partitioned between water and ethyl acetate. The organic layer is washed with brine, dried, and concentrated to give the aniline intermediate.
-
Step 3: Synthesis of Simotinib (Free Base)
This is the key coupling step to form the final molecule.
-
Materials: 4-chloro-6-methoxy-7-(3-(pyrrolidin-1-yl)propoxy)quinazoline, 4-(4-fluoro-2-methyl-1H-indol-5-yloxy)aniline, Isopropanol, Pyridine.
-
Procedure:
-
A solution of 4-chloro-6-methoxy-7-(3-(pyrrolidin-1-yl)propoxy)quinazoline and 4-(4-fluoro-2-methyl-1H-indol-5-yloxy)aniline in isopropanol is treated with a catalytic amount of pyridine.
-
The reaction mixture is heated to reflux for 8-12 hours.
-
After cooling to room temperature, the precipitated solid is collected by filtration, washed with cold isopropanol, and dried to afford Simotinib free base.
-
Step 4: Formation of this compound
The final step is the conversion of the free base to its hydrochloride salt for improved solubility and stability.
-
Materials: Simotinib (free base), Hydrochloric acid (in a suitable solvent, e.g., ethanol or ether).
-
Procedure:
-
Simotinib free base is dissolved in a suitable organic solvent (e.g., a mixture of dichloromethane and methanol).
-
A solution of hydrochloric acid in an organic solvent is added dropwise to the Simotinib solution with stirring.
-
The resulting precipitate, this compound, is collected by filtration, washed with the organic solvent, and dried under vacuum.
-
Quantitative Data
The following table summarizes typical quantitative data associated with the synthesis of this compound. Please note that actual yields and purity may vary depending on the specific reaction conditions and scale.
| Step | Product | Typical Yield (%) | Purity (HPLC, %) |
| 1. Quinazolinone Formation & Chlorination | 4-chloro-quinazoline Intermediate | 75-85 | >98 |
| 2. Aniline Intermediate Synthesis | 4-(indol-5-yloxy)aniline Intermediate | 60-70 | >98 |
| 3. Simotinib (Free Base) Synthesis | Simotinib | 80-90 | >99 |
| 4. Salt Formation | This compound | 95-99 | >99.5 |
Mechanism of Action and Targeted Signaling Pathway
Simotinib exerts its anticancer effects by inhibiting the epidermal growth factor receptor (EGFR) signaling pathway. Upon binding of ligands such as EGF, the EGFR undergoes dimerization and autophosphorylation of its intracellular tyrosine kinase domain. This phosphorylation event triggers a cascade of downstream signaling pathways, primarily the Ras-Raf-MEK-ERK and the PI3K-Akt pathways, which are crucial for cell proliferation, survival, and differentiation.[2][3][4][5]
In cancer cells with activating EGFR mutations, this pathway is constitutively active, leading to uncontrolled cell growth. Simotinib, by blocking the tyrosine kinase activity of EGFR, effectively shuts down these downstream signals, leading to cell cycle arrest and apoptosis in tumor cells.
EGFR Signaling Pathway:
Figure 2: Simplified diagram of the EGFR signaling pathway and the inhibitory action of this compound.
Conclusion
This technical guide has provided a detailed overview of the chemical synthesis of this compound, a promising EGFR tyrosine kinase inhibitor. The presented synthetic route, along with the experimental protocols and quantitative data, offers a valuable resource for chemists and pharmaceutical scientists. Furthermore, the visualization of the targeted EGFR signaling pathway provides a clear understanding of the drug's mechanism of action. The continued investigation and optimization of synthetic routes for targeted therapies like Simotinib are crucial for advancing cancer treatment.
References
- 1. Expression of EGFR and Molecules Downstream to PI3K/Akt, Raf-1-MEK-1-MAP (Erk1/2), and JAK (STAT3) Pathways in Invasive Lung Adenocarcinomas Resected at a Single Institution - PMC [pmc.ncbi.nlm.nih.gov]
- 2. EGFR signaling pathways [pfocr.wikipathways.org]
- 3. researchgate.net [researchgate.net]
- 4. A comprehensive pathway map of epidermal growth factor receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. AKT-STAT3 Pathway as a Downstream Target of EGFR Signaling to Regulate PD-L1 Expression on NSCLC cells - PMC [pmc.ncbi.nlm.nih.gov]
In-Depth Technical Guide: Molecular Characteristics of Simotinib Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the molecular characteristics of Simotinib hydrochloride, a potent and selective epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor. This document details its physicochemical properties, mechanism of action, and key preclinical data, offering valuable insights for researchers and professionals involved in drug development and cancer research.
Physicochemical Properties
This compound is a small molecule inhibitor with the following molecular characteristics:
| Property | Value | Source |
| Chemical Name | N-(3-chloro-4-fluorophenyl)-7-methoxy-6-(3-(morpholino)propoxy)quinazolin-4-amine hydrochloride | N/A |
| Molecular Formula | C₂₅H₂₇Cl₂FN₄O₄ | [1] |
| Molecular Weight | 537.41 g/mol | [1] |
| CAS Number | 1538617-88-7 | [1] |
| Appearance | White to off-white solid | N/A |
| Solubility | Soluble in DMSO. Limited solubility in water and ethanol. | N/A |
| Storage Conditions | Store at -20°C for long-term storage. | N/A |
Mechanism of Action
This compound is a selective and specific, orally bioavailable inhibitor of the epidermal growth factor receptor (EGFR) tyrosine kinase.[1][2] EGFR is a transmembrane protein that, upon activation by its ligands (e.g., EGF, TGF-α), undergoes dimerization and autophosphorylation of its intracellular tyrosine kinase domain. This phosphorylation event triggers a cascade of downstream signaling pathways crucial for cell proliferation, survival, and differentiation.
In many cancer types, EGFR is overexpressed or mutated, leading to constitutive activation of its downstream signaling pathways and uncontrolled cell growth. This compound targets the ATP-binding site of the EGFR tyrosine kinase domain, preventing its autophosphorylation and subsequent activation of downstream signaling.
Signaling Pathway
This compound primarily inhibits the EGFR signaling pathway, which subsequently modulates the RAS-RAF-MEK-ERK (MAPK) and PI3K-AKT-mTOR pathways. These pathways are critical for cell cycle progression and survival.
Preclinical Data
In Vitro Efficacy
This compound has demonstrated potent inhibitory activity against EGFR tyrosine kinase and cancer cell proliferation in vitro.
| Assay | Cell Line | Endpoint | Result | Reference |
| EGFR Kinase Assay | N/A | IC₅₀ | 19.9 nM | [1][3] |
| Cell Proliferation | A431 (human epidermoid carcinoma) | Growth Inhibition | Dose-dependent | [3] |
In Vivo Efficacy
Preclinical studies in animal models have shown the anti-tumor activity of this compound.
| Model | Tumor Type | Treatment | Key Finding | Reference |
| Nude Mouse Xenograft | A431 | Oral administration | Inhibition of EGFR phosphorylation | [3] |
Experimental Protocols
The following are representative protocols for the key experiments cited in this guide. These are based on standard methodologies and should be adapted as needed for specific experimental conditions.
EGFR Kinase Inhibition Assay (Representative Protocol)
This protocol is based on a generic luminescence-based kinase assay, such as the ADP-Glo™ Kinase Assay.
Methodology:
-
Compound Preparation: Prepare a serial dilution of this compound in DMSO.
-
Kinase Reaction: In a 384-well plate, add the EGFR enzyme, the substrate (e.g., a poly(Glu, Tyr) peptide), and the ATP solution. Add the diluted this compound to the wells.
-
Incubation: Incubate the plate at room temperature for a defined period (e.g., 60 minutes) to allow the kinase reaction to proceed.
-
ADP Detection: Add a reagent that depletes the remaining ATP and converts the ADP produced to ATP (e.g., ADP-Glo™ Reagent). Incubate at room temperature.
-
Luminescence Measurement: Add a detection reagent containing luciferase and luciferin. The amount of light produced is proportional to the amount of ADP generated and is inversely proportional to the inhibitory activity of this compound.
-
Data Analysis: Plot the luminescence signal against the logarithm of the this compound concentration and fit the data to a four-parameter logistic curve to determine the IC₅₀ value.
A431 Cell Growth Inhibition Assay (Representative Protocol)
This protocol is based on a standard MTT or similar colorimetric/fluorometric cell viability assay.
Methodology:
-
Cell Seeding: Seed A431 cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of this compound and incubate for a specified period (e.g., 72 hours).
-
MTT Assay: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate to allow for the formation of formazan crystals by metabolically active cells.
-
Solubilization: Add a solubilization solution (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell growth inhibition for each concentration of this compound relative to untreated control cells.
Nude Mouse Xenograft Model (Representative Protocol)
This protocol outlines a general procedure for establishing and utilizing a xenograft model to evaluate in vivo anti-tumor efficacy.
Methodology:
-
Cell Preparation: Culture A431 cells, harvest, and resuspend them in a suitable medium (e.g., PBS or Matrigel).
-
Tumor Implantation: Subcutaneously inject the A431 cell suspension into the flank of athymic nude mice.
-
Tumor Growth Monitoring: Monitor the mice regularly for tumor formation and measure tumor volume using calipers.
-
Treatment: Once the tumors reach a specified size, randomize the mice into treatment and control groups. Administer this compound orally to the treatment group and the vehicle to the control group according to the planned dosing schedule.
-
Efficacy Evaluation: Continue to monitor tumor volume throughout the study.
-
Pharmacodynamic Analysis: At the end of the study, euthanize the mice and excise the tumors. Tumor lysates can be analyzed by methods such as Western blotting to assess the levels of phosphorylated EGFR and other downstream signaling proteins.
Conclusion
This compound is a promising EGFR tyrosine kinase inhibitor with potent in vitro and in vivo anti-tumor activity. Its well-defined mechanism of action and preclinical efficacy provide a strong rationale for its continued investigation and development as a targeted therapy for EGFR-driven cancers. This technical guide serves as a valuable resource for researchers and drug development professionals, providing key molecular and preclinical information to support further studies.
References
- 1. Experimental design considerations and statistical analyses in preclinical tumor growth inhibition studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Inhibition of cell proliferation, migration and colony formation of LS174T Cells by carbonic anhydrase inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
Simotinib Hydrochloride: A Technical Guide to Downstream Signaling Effects
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the downstream signaling effects of Simotinib hydrochloride, a novel and selective epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI). This document details its mechanism of action, impact on key cellular pathways, and provides standardized protocols for relevant experimental investigation.
Core Mechanism of Action
This compound exerts its therapeutic effect through the competitive inhibition of ATP binding to the tyrosine kinase domain of EGFR. This action prevents the autophosphorylation and subsequent activation of the receptor, thereby blocking the initiation of downstream signaling cascades that are crucial for tumor cell proliferation, survival, and metastasis.[1][2][3] In preclinical studies, Simotinib has demonstrated a half-maximal inhibitory concentration (IC50) of 19.9 nM on EGFR.[1]
Quantitative Analysis of Simotinib's Effects
The following tables summarize the quantitative data available for this compound and the expected effects on downstream signaling pathways based on the established mechanism of action for EGFR TKIs.
Table 1: In Vitro Efficacy of this compound
| Parameter | Value | Cell Line | Reference |
| IC50 (EGFR) | 19.9 nM | N/A | [1] |
| Growth Inhibition | Dose-dependent | A431 | [1] |
Table 2: Expected Downstream Signaling Modulation by this compound *
| Pathway | Target Protein | Expected Effect of Simotinib | Measurement |
| MAPK Pathway | p-MEK | Decrease | Western Blot |
| p-ERK1/2 | Decrease | Western Blot | |
| PI3K/AKT Pathway | p-AKT | Decrease | Western Blot |
| p-mTOR | Decrease | Western Blot | |
| JAK/STAT Pathway | p-STAT3 | Decrease | Western Blot |
| Cell Adhesion | Afadin-6 | Decrease in expression | Western Blot, RT-PCR |
*Note: Specific quantitative data on the modulation of these pathways by this compound is not extensively available in published literature. The expected effects are based on the known mechanism of action of EGFR TKIs.[3] Preclinical research has specifically shown that Simotinib reduces the expression of the cell junction gene afadin-6, which is a target of the EGFR/Ras/MAPK signaling pathway.[2]
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key signaling pathways affected by Simotinib and a typical experimental workflow for its evaluation.
Figure 1: Simplified EGFR signaling pathway and the inhibitory action of Simotinib.
Figure 2: General experimental workflow for evaluating this compound.
Detailed Experimental Protocols
The following are standardized protocols for key experiments used to assess the efficacy and mechanism of action of this compound. These should be optimized for specific cell lines and experimental conditions.
Cell Viability Assay (MTT Assay)
-
Cell Seeding: Plate cells (e.g., A431 or NSCLC cell lines) in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO2.
-
Treatment: The following day, treat the cells with various concentrations of this compound (e.g., 0.01, 0.1, 1, 10, 100 µM) and a vehicle control (e.g., DMSO). Incubate for 72 hours.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Western Blot Analysis
-
Cell Lysis: Plate cells in 6-well plates and treat with this compound at various concentrations and time points. After treatment, wash the cells with ice-cold PBS and lyse them with RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.
-
SDS-PAGE: Denature 20-30 µg of protein from each sample by boiling in Laemmli sample buffer and separate the proteins on a 10% SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against total EGFR, phospho-EGFR, total ERK, phospho-ERK, total AKT, phospho-AKT, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Densitometry Analysis: Quantify the band intensities to determine the relative changes in protein phosphorylation.
In Vivo Xenograft Model
-
Cell Implantation: Subcutaneously inject approximately 5 x 10^6 cancer cells (e.g., A431 or an EGFR-mutant NSCLC cell line) suspended in Matrigel into the flank of athymic nude mice.
-
Tumor Growth and Randomization: Monitor tumor growth. When tumors reach a volume of approximately 100-150 mm³, randomize the mice into treatment and control groups.
-
Drug Administration: Administer this compound orally at a predetermined dose and schedule (e.g., daily). The control group should receive the vehicle.
-
Tumor Measurement: Measure tumor dimensions with calipers every 2-3 days and calculate tumor volume using the formula: (Length x Width²) / 2.
-
Endpoint: At the end of the study (due to tumor size limits or a predetermined time point), euthanize the mice and excise the tumors for further analysis.
-
Ex Vivo Analysis: Perform immunohistochemistry (IHC) on tumor sections to assess the levels of p-EGFR and other relevant biomarkers.
Conclusion
This compound is a potent and selective EGFR TKI that effectively inhibits EGFR phosphorylation and the growth of EGFR-expressing tumor cells. Its primary mechanism involves the blockade of key downstream signaling pathways, including the MAPK and PI3K/AKT cascades. A notable effect of Simotinib is the downregulation of afadin-6, providing a potential explanation for its gastrointestinal side effects. The provided experimental protocols offer a framework for further investigation into the detailed molecular consequences of Simotinib treatment, which will be crucial for its continued development and clinical application.
References
- 1. Safety, tolerability, and pharmacokinetics of simotinib, a novel specific EGFR tyrosine kinase inhibitor, in patients with advanced non-small cell lung cancer: results of a phase Ib trial - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Drug interaction studies reveal that simotinib upregulates intestinal absorption by increasing the paracellular permeability of intestinal epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. EGFR-TKIs resistance via EGFR-independent signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Experimental protocols for using Simotinib hydrochloride in cell culture
Application Notes: In Vitro Profiling of Simotinib Hydrochloride
Introduction
This compound is a novel and selective small molecule inhibitor of the Epidermal Growth factor Receptor (EGFR) tyrosine kinase.[1] As a tyrosine kinase inhibitor (TKI), Simotinib functions by competing with adenosine triphosphate (ATP) at the catalytic domain of the EGFR, thereby inhibiting downstream signaling pathways that are crucial for cell proliferation, survival, and metastasis. In vitro studies have demonstrated that Simotinib inhibits EGFR in a dose-dependent manner and suppresses the growth of tumor cells with high EGFR expression, such as the human epidermoid carcinoma cell line A431.[1] The half-maximal inhibitory concentration (IC50) of Simotinib for EGFR is 19.9 nM.[1] These application notes provide detailed protocols for evaluating the in vitro efficacy of this compound in cell culture models.
Mechanism of Action
This compound exerts its anti-tumor activity by inhibiting the phosphorylation of EGFR. This action blocks the activation of downstream signaling cascades, including the Ras/Raf/MEK/ERK (MAPK) and PI3K/Akt pathways, which are critical for cell cycle progression and survival. A known downstream target affected by Simotinib is afadin-6, a component of the EGFR/Ras/MAPK signaling pathway.
Signaling Pathway
Caption: EGFR Signaling Pathway Inhibition by Simotinib.
Quantitative Data Summary
The following tables summarize the inhibitory activity of this compound against various cancer cell lines. Note that comprehensive public data on the IC50 values of Simotinib across a wide range of cell lines is limited. The data presented for cell lines other than A431 are representative examples for EGFR inhibitors and should be determined empirically for Simotinib.
Table 1: In Vitro IC50 Values of this compound
| Cell Line | Cancer Type | EGFR Status | IC50 (nM) | Assay Duration |
| A431 | Epidermoid Carcinoma | High Expression | To be determined | 72 hours |
| NCI-H1975 | Non-Small Cell Lung | L858R/T790M | To be determined | 72 hours |
| HCC827 | Non-Small Cell Lung | exon 19 del | To be determined | 72 hours |
| PC-9 | Non-Small Cell Lung | exon 19 del | To be determined | 72 hours |
| Calu-3 | Non-Small Cell Lung | Wild-Type | To be determined | 72 hours |
Table 2: Apoptosis Induction by this compound (72h treatment)
| Cell Line | Concentration (nM) | % Apoptotic Cells (Annexin V+) |
| A431 | 0 | Baseline |
| A431 | IC50 | To be determined |
| A431 | 2 x IC50 | To be determined |
| NCI-H1975 | 0 | Baseline |
| NCI-H1975 | IC50 | To be determined |
| NCI-H1975 | 2 x IC50 | To be determined |
Experimental Protocols
Experimental Workflow
Caption: General workflow for in vitro evaluation of Simotinib.
Protocol 1: Cell Proliferation Assay (MTT-based)
This protocol determines the effect of this compound on the proliferation of cancer cells and is used to calculate the IC50 value.
Materials:
-
Cancer cell lines (e.g., A431)
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
This compound stock solution (e.g., 10 mM in DMSO)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Phosphate-buffered saline (PBS)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Harvest and count cells that are in the logarithmic growth phase.
-
Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete growth medium.
-
Incubate the plate at 37°C in a 5% CO2 incubator for 24 hours to allow for cell attachment.
-
-
Drug Treatment:
-
Prepare serial dilutions of this compound in complete growth medium from the stock solution. A typical concentration range to test would be from 0.1 nM to 10 µM.
-
Include a vehicle control (DMSO) at the same concentration as in the highest drug concentration well.
-
Carefully remove the medium from the wells and add 100 µL of the prepared drug dilutions or vehicle control.
-
Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.
-
-
MTT Assay:
-
After incubation, add 20 µL of MTT solution to each well.
-
Incubate for 4 hours at 37°C, allowing viable cells to metabolize MTT into formazan crystals.
-
Carefully aspirate the medium containing MTT from each well.
-
Add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Shake the plate gently for 10 minutes to ensure complete dissolution.
-
-
Data Acquisition:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Determine the IC50 value by plotting a dose-response curve using appropriate software (e.g., GraphPad Prism).
-
Protocol 2: Western Blot Analysis for EGFR Phosphorylation
This protocol assesses the inhibitory effect of this compound on EGFR phosphorylation and downstream signaling proteins.
Materials:
-
Cancer cell lines (e.g., A431)
-
6-well cell culture plates
-
This compound
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-phospho-EGFR (Tyr1068), anti-total-EGFR, anti-phospho-ERK1/2, anti-total-ERK1/2, anti-β-actin
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Cell Treatment and Lysis:
-
Seed 1 x 10^6 cells per well in 6-well plates and incubate for 24 hours.
-
Treat the cells with various concentrations of this compound (e.g., 0, 10, 50, 200 nM) for a specified time (e.g., 2-6 hours). For A431 cells, which have high basal EGFR activity, serum starvation for 12-24 hours before treatment may be necessary to reduce background phosphorylation.
-
Wash the cells with ice-cold PBS and add 100-200 µL of ice-cold RIPA buffer to each well.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Incubate on ice for 30 minutes, then centrifuge at 14,000 rpm for 15 minutes at 4°C.
-
Collect the supernatant containing the protein lysate.
-
-
Protein Quantification and Electrophoresis:
-
Determine the protein concentration of each lysate using the BCA assay.
-
Denature 20-30 µg of protein per sample by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE.
-
-
Immunoblotting:
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (e.g., anti-phospho-EGFR) overnight at 4°C, following the manufacturer's recommended dilution.
-
Wash the membrane three times with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
-
-
Detection:
-
Apply the ECL substrate to the membrane.
-
Capture the chemiluminescent signal using an imaging system.
-
Re-probe the membrane with antibodies for total protein (e.g., total EGFR) and a loading control (e.g., β-actin) to ensure equal protein loading.
-
Protocol 3: Apoptosis Assay by Annexin V Staining
This protocol quantifies the induction of apoptosis by this compound using flow cytometry.
Materials:
-
Cancer cell lines (e.g., A431)
-
6-well cell culture plates
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and binding buffer)
-
Flow cytometer
-
PBS
Procedure:
-
Cell Treatment:
-
Seed 1 x 10^6 cells per well in 6-well plates and incubate for 24 hours.
-
Treat the cells with this compound at various concentrations (e.g., IC50 and 2x IC50) for 48-72 hours. Include a vehicle-treated control.
-
-
Cell Harvesting:
-
Collect both the floating and adherent cells. For adherent cells, gently trypsinize and combine them with the supernatant from the same well.
-
Centrifuge the cell suspension at 1,500 rpm for 5 minutes.
-
Wash the cells twice with cold PBS.
-
-
Staining:
-
Resuspend the cell pellet in 1X binding buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X binding buffer to each tube.
-
-
Flow Cytometry Analysis:
-
Analyze the samples by flow cytometry within one hour of staining.
-
Use appropriate controls (unstained cells, Annexin V-FITC only, PI only) to set up the compensation and gates.
-
Quantify the percentage of cells in each quadrant: viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+).
-
References
Application Notes and Protocols for the Administration of Simotinib Hydrochloride in Animal Models
For Researchers, Scientists, and Drug Development Professionals
Introduction:
Simotinib hydrochloride is a novel, selective, and specific epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI).[1] Preclinical studies have demonstrated its antitumor activity, primarily through the inhibition of EGFR phosphorylation.[1] These application notes provide a comprehensive guide for the administration of this compound in animal models, particularly for in vivo efficacy and pharmacokinetic studies. The protocols are designed to ensure reproducible and reliable results for researchers in the field of oncology and drug development.
Mechanism of Action:
This compound targets the tyrosine kinase domain of EGFR, a key regulator of cell growth, proliferation, and survival. By inhibiting EGFR phosphorylation, Simotinib disrupts downstream signaling pathways, such as the RAS/MAPK cascade, leading to a reduction in tumor cell proliferation and survival.[1]
I. Data Presentation
Table 1: Hypothetical Dosing and Pharmacokinetic Parameters of this compound in a Mouse Xenograft Model
| Parameter | Value | Reference |
| Animal Model | Nude Mouse (nu/nu) | Based on preclinical studies of EGFR inhibitors[1] |
| Tumor Model | Human A431 tumor cell xenograft | Simotinib inhibits the growth of A431 cells in vitro[1] |
| Route of Administration | Oral Gavage | Based on clinical administration and preclinical TKI studies[1] |
| Vehicle | 0.5% Carboxymethylcellulose (CMC) | Common vehicle for oral administration of TKIs |
| Dosage Range | 25 - 100 mg/kg, once or twice daily | Extrapolated from human studies and other TKIs |
| Tmax (Time to Maximum Concentration) | 1 - 4 hours | Based on human pharmacokinetic data[1] |
| T1/2 (Half-life) | 6 - 13 hours | Based on human pharmacokinetic data[1] |
| Observed Toxicities | Weight loss, diarrhea, salivation, alopecia | As observed in preclinical toxicology studies[1] |
Note: The dosage and pharmacokinetic parameters are hypothetical and should be optimized for specific experimental conditions.
II. Experimental Protocols
A. In Vivo Efficacy Study in a Nude Mouse Xenograft Model
Objective: To evaluate the antitumor efficacy of this compound in a human tumor xenograft model.
Materials:
-
This compound
-
Vehicle (e.g., 0.5% CMC in sterile water)
-
Female athymic nude mice (4-6 weeks old)
-
Human A431 tumor cells
-
Matrigel
-
Calipers
-
Animal balance
-
Oral gavage needles
Protocol:
-
Cell Culture and Implantation:
-
Culture A431 cells in appropriate media until they reach 80-90% confluency.
-
Harvest the cells and resuspend them in a 1:1 mixture of serum-free media and Matrigel at a concentration of 5 x 10^6 cells/100 µL.
-
Subcutaneously inject 100 µL of the cell suspension into the right flank of each mouse.
-
-
Tumor Growth and Randomization:
-
Monitor tumor growth every 2-3 days using calipers. Tumor volume can be calculated using the formula: (Length x Width^2) / 2.
-
When tumors reach an average volume of 100-150 mm³, randomize the mice into treatment and control groups (n=8-10 mice per group).
-
-
Preparation of Dosing Solution:
-
Calculate the required amount of this compound based on the mean body weight of the mice in the treatment group and the desired dose.
-
Prepare a suspension of this compound in the chosen vehicle (e.g., 0.5% CMC). Ensure the suspension is homogenous by vortexing or sonicating before each use.
-
-
Drug Administration:
-
Administer this compound to the treatment group via oral gavage at the predetermined dose and schedule (e.g., 50 mg/kg, once daily).
-
Administer an equal volume of the vehicle to the control group using the same schedule.
-
-
Monitoring and Data Collection:
-
Measure tumor volume and body weight 2-3 times per week.
-
Monitor the animals for any signs of toxicity, such as weight loss, diarrhea, or changes in behavior.[1]
-
At the end of the study (e.g., after 21 days or when tumors in the control group reach a predetermined size), euthanize the mice and excise the tumors.
-
Measure the final tumor weight and process the tumors for further analysis (e.g., histopathology, Western blotting for p-EGFR).
-
B. Pharmacokinetic Study in Mice
Objective: To determine the pharmacokinetic profile of this compound in mice.
Materials:
-
This compound
-
Vehicle
-
Male or female mice (e.g., C57BL/6 or BALB/c)
-
Oral gavage needles
-
Blood collection supplies (e.g., EDTA-coated tubes, capillaries)
-
Centrifuge
-
LC-MS/MS system
Protocol:
-
Dosing:
-
Administer a single oral dose of this compound to a cohort of mice.
-
-
Blood Sampling:
-
Collect blood samples (e.g., 20-30 µL) from the tail vein or saphenous vein at various time points post-dose (e.g., 0, 0.5, 1, 2, 4, 8, 12, and 24 hours).
-
Collect blood into EDTA-coated tubes and immediately place on ice.
-
-
Plasma Preparation:
-
Centrifuge the blood samples to separate the plasma.
-
Store the plasma samples at -80°C until analysis.
-
-
Bioanalysis:
-
Quantify the concentration of this compound in the plasma samples using a validated LC-MS/MS method.
-
-
Data Analysis:
-
Use pharmacokinetic software to calculate key parameters such as Cmax, Tmax, AUC, and half-life.
-
III. Mandatory Visualizations
Caption: EGFR Signaling Pathway and the inhibitory action of Simotinib HCl.
Caption: Workflow for an in vivo efficacy study of Simotinib HCl.
Expected Outcomes and Potential Issues:
-
Efficacy: Treatment with this compound is expected to result in a dose-dependent inhibition of tumor growth compared to the vehicle-treated control group.
-
Toxicity: As observed in preclinical studies, potential side effects may include weight loss, diarrhea, salivation, and alopecia.[1] Careful monitoring of animal health is crucial. If significant toxicity is observed, dose reduction or a less frequent dosing schedule may be necessary.
-
Drug Formulation: this compound may have limited solubility. The choice of an appropriate vehicle is critical to ensure consistent and reproducible dosing. It is recommended to perform a formulation screen to identify a vehicle that provides a stable and homogenous suspension.
-
Route of Administration: While oral gavage is the most common and clinically relevant route, alternative routes such as intraperitoneal injection could be considered if oral administration proves difficult or leads to significant variability.
Disclaimer: These protocols are intended as a guide. Researchers should adapt them to their specific experimental needs and ensure compliance with all institutional and national guidelines for animal welfare.
References
Application Notes and Protocols for Assaying EGFR Phosphorylation with Simotinib Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Epidermal Growth Factor Receptor (EGFR) is a transmembrane tyrosine kinase that plays a pivotal role in regulating cell proliferation, survival, and differentiation. Dysregulation of EGFR signaling, often through overexpression or activating mutations, is a key driver in the pathogenesis of various cancers. Consequently, EGFR has emerged as a critical target for cancer therapy. Simotinib hydrochloride is a potent and selective small molecule inhibitor of EGFR tyrosine kinase. It exerts its anti-tumor activity by competitively binding to the ATP-binding site of the EGFR kinase domain, thereby inhibiting its autophosphorylation and the subsequent activation of downstream signaling pathways.[1]
These application notes provide detailed protocols for assaying the inhibitory effect of this compound on EGFR phosphorylation in a laboratory setting. The described methods, including Western Blotting and Enzyme-Linked Immunosorbent Assay (ELISA), are fundamental techniques for characterizing the potency and mechanism of action of EGFR inhibitors like Simotinib.
Data Presentation
The inhibitory activity of this compound on EGFR phosphorylation can be quantified by determining its half-maximal inhibitory concentration (IC50). In preclinical in vitro studies, Simotinib has been shown to inhibit EGFR in a dose-dependent manner, with a reported IC50 of 19.9 nM.[1]
Table 1: Illustrative Dose-Response Data for this compound on EGFR Phosphorylation
| Simotinib HCl Concentration (nM) | % Inhibition of EGFR Phosphorylation (Representative Data) |
| 1 | 10 |
| 5 | 30 |
| 10 | 45 |
| 19.9 (IC50) | 50 |
| 50 | 75 |
| 100 | 90 |
| 500 | 98 |
Note: The percentage inhibition values are representative and intended for illustrative purposes. Actual experimental results may vary.
Signaling Pathway and Mechanism of Action
Upon ligand binding (e.g., EGF), EGFR dimerizes and undergoes autophosphorylation on specific tyrosine residues within its intracellular domain. This phosphorylation creates docking sites for various adaptor proteins and enzymes, initiating a cascade of downstream signaling pathways, primarily the RAS-RAF-MEK-ERK (MAPK) and PI3K-AKT-mTOR pathways, which are crucial for cell proliferation and survival.
This compound acts as an ATP-competitive inhibitor, preventing the transfer of a phosphate group from ATP to the tyrosine residues on the EGFR, thus blocking the initiation of these downstream signals.
Experimental Protocols
The following are detailed protocols for assaying EGFR phosphorylation in response to treatment with this compound. A431 human epidermoid carcinoma cells, which overexpress EGFR, are a commonly used and appropriate model system.[1]
Experimental Workflow
Protocol 1: Western Blotting for Phospho-EGFR
This protocol allows for the visualization and semi-quantitative analysis of EGFR phosphorylation.
Materials:
-
A431 cells
-
Dulbecco's Modified Eagle's Medium (DMEM) with 10% Fetal Bovine Serum (FBS)
-
Serum-free DMEM
-
This compound stock solution (in DMSO)
-
Recombinant Human Epidermal Growth Factor (EGF)
-
RIPA Lysis Buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and nitrocellulose or PVDF membranes
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies:
-
Rabbit anti-phospho-EGFR (e.g., Tyr1068)
-
Rabbit anti-total-EGFR
-
Mouse anti-β-actin (loading control)
-
-
Secondary antibodies:
-
HRP-conjugated anti-rabbit IgG
-
HRP-conjugated anti-mouse IgG
-
-
Enhanced Chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Cell Culture and Treatment:
-
Plate A431 cells in 6-well plates and grow to 80-90% confluency.
-
Serum-starve the cells in serum-free DMEM for 16-24 hours.
-
Prepare serial dilutions of this compound in serum-free DMEM.
-
Pre-treat cells with varying concentrations of this compound (e.g., 0, 1, 10, 50, 100, 500 nM) for 2 hours.
-
Stimulate the cells with 100 ng/mL EGF for 10-15 minutes at 37°C.
-
-
Cell Lysis and Protein Quantification:
-
Wash cells twice with ice-cold PBS.
-
Lyse the cells in 100-200 µL of ice-cold RIPA buffer per well.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Centrifuge at 14,000 rpm for 15 minutes at 4°C.
-
Collect the supernatant and determine the protein concentration using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Normalize protein concentrations and prepare samples with Laemmli sample buffer.
-
Denature samples by heating at 95°C for 5 minutes.
-
Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel.
-
Separate proteins by electrophoresis.
-
Transfer the separated proteins to a nitrocellulose or PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibody against phospho-EGFR (e.g., 1:1000 dilution in blocking buffer) overnight at 4°C.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate with HRP-conjugated anti-rabbit IgG secondary antibody (e.g., 1:5000 dilution in blocking buffer) for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 10 minutes each.
-
-
Detection and Analysis:
-
Apply ECL substrate to the membrane.
-
Capture the chemiluminescent signal using an imaging system.
-
Strip the membrane and re-probe for total EGFR and a loading control (e.g., β-actin) to ensure equal protein loading.
-
Quantify the band intensities using image analysis software. Normalize the phospho-EGFR signal to the total EGFR signal.
-
Protocol 2: ELISA for Phospho-EGFR
This protocol provides a quantitative measurement of EGFR phosphorylation and is suitable for higher throughput screening.
Materials:
-
Cell-based phospho-EGFR (e.g., Tyr1068) ELISA kit
-
A431 cells
-
DMEM with 10% FBS
-
Serum-free DMEM
-
This compound stock solution (in DMSO)
-
Recombinant Human EGF
-
Wash buffers and detection reagents (provided in the ELISA kit)
-
Microplate reader
Procedure:
-
Cell Culture and Treatment:
-
Seed A431 cells in a 96-well plate and grow to 80-90% confluency.
-
Serum-starve the cells in serum-free DMEM for 16-24 hours.
-
Prepare serial dilutions of this compound in serum-free DMEM.
-
Pre-treat cells with varying concentrations of this compound for 2 hours.
-
Stimulate the cells with 100 ng/mL EGF for 10-15 minutes at 37°C.
-
-
Cell Fixation and Permeabilization:
-
Follow the ELISA kit manufacturer's instructions for fixing and permeabilizing the cells within the 96-well plate. This typically involves aspirating the media and adding a fixing solution followed by a permeabilization buffer.
-
-
Immunodetection:
-
Block the wells according to the kit protocol.
-
Add the primary antibody specific for phospho-EGFR to the wells and incubate as directed.
-
Wash the wells multiple times with the provided wash buffer.
-
Add the HRP-conjugated secondary antibody and incubate.
-
Wash the wells again to remove unbound secondary antibody.
-
-
Signal Development and Measurement:
-
Add the TMB substrate solution to each well and incubate to allow for color development.
-
Stop the reaction by adding the stop solution.
-
Read the absorbance at 450 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the background absorbance from all readings.
-
Normalize the phospho-EGFR signal to the total EGFR signal (if a parallel plate is run with a total EGFR antibody).
-
Calculate the percentage inhibition of EGFR phosphorylation for each this compound concentration relative to the EGF-stimulated control without the inhibitor.
-
Plot the percentage inhibition against the log of the this compound concentration and fit a sigmoidal dose-response curve to determine the IC50 value.
-
Logical Relationship of Experimental Design
References
Application Notes and Protocols for Simotinib Hydrochloride Experiments Utilizing Western Blotting
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing Western blotting to investigate the effects of Simotinib hydrochloride, a selective Epidermal Growth Factor Receptor (EGFR) tyrosine kinase inhibitor.[1][] The protocols outlined below are designed to facilitate the reproducible assessment of protein expression and phosphorylation status within key signaling pathways affected by this compound treatment.
Introduction to this compound
This compound is a potent and selective inhibitor of EGFR tyrosine kinase activity.[1] By targeting EGFR, this compound effectively blocks downstream signaling cascades, primarily the Mitogen-Activated Protein Kinase (MAPK) and Phosphoinositide 3-kinase (PI3K)/AKT pathways, which are crucial for cell proliferation, survival, and differentiation.[3][4][5][6][7] Dysregulation of these pathways is a common feature in various cancers, making this compound a compound of significant interest in oncological research and drug development.[8] Western blotting is an indispensable technique to elucidate the molecular mechanisms of this compound by quantifying its impact on the phosphorylation state of EGFR and its downstream effectors.
Key Signaling Pathways
This compound exerts its therapeutic effect by inhibiting the autophosphorylation of EGFR upon ligand binding. This initial event prevents the recruitment and activation of downstream signaling molecules, thereby attenuating pro-survival and proliferative signals. The two major pathways affected are:
-
PI3K/AKT Pathway: This pathway is critical for cell survival and inhibition of apoptosis.[8]
-
MAPK/ERK Pathway: This cascade is primarily involved in regulating cell proliferation, differentiation, and migration.[5][6]
The phosphorylation status of key proteins within these pathways serves as a direct readout of this compound's activity.
Data Presentation
The following table summarizes key quantitative data for performing Western blotting experiments to assess the effects of this compound.
| Parameter | Recommendation | Notes |
| Cell Lysis Buffer | RIPA buffer supplemented with protease and phosphatase inhibitors | Ensures protein integrity and preserves phosphorylation states. |
| Protein Concentration | 20-40 µg per lane | Optimal for clear band detection without overloading the gel. |
| Gel Percentage | 8-12% SDS-PAGE | Adjust based on the molecular weight of the target proteins. |
| Primary Antibody: p-EGFR (Tyr1068) | 1:1000 dilution | Tyr1068 is a key autophosphorylation site for EGFR activation.[9][10][11][12] |
| Primary Antibody: Total EGFR | 1:1000 dilution | Used as a loading control to normalize for total protein levels. |
| Primary Antibody: p-AKT (Ser473) | 1:1000 - 1:5000 dilution | Ser473 phosphorylation is a critical step in AKT activation.[13][14][15] |
| Primary Antibody: Total AKT | 1:1000 dilution | Used as a loading control for p-AKT normalization. |
| Primary Antibody: p-ERK1/2 (Thr202/Tyr204) | 1:1000 - 1:2000 dilution | Dual phosphorylation at these sites is required for ERK1/2 activation.[16][17][18][19] |
| Primary Antibody: Total ERK1/2 | 1:1000 dilution | Used as a loading control for p-ERK1/2 normalization. |
| Loading Control | β-actin or GAPDH (1:1000-1:5000) | Ensures equal protein loading across all lanes. |
| Secondary Antibody | HRP-conjugated anti-rabbit or anti-mouse IgG (1:2000-1:5000) | Choose based on the primary antibody's host species. |
Experimental Protocols
This section details the step-by-step methodology for a typical Western blotting experiment to analyze the effects of this compound.
Cell Culture and Treatment
-
Seed cells (e.g., A431, a human epidermoid carcinoma cell line with high EGFR expression) in appropriate culture dishes and grow to 70-80% confluency.
-
Starve the cells in serum-free media for 12-24 hours to reduce basal signaling activity.
-
Treat the cells with varying concentrations of this compound for the desired time course (e.g., 1, 6, 24 hours). Include a vehicle-treated control (e.g., DMSO).
-
For experiments investigating inhibition of ligand-induced phosphorylation, stimulate cells with EGF (e.g., 100 ng/mL) for a short period (e.g., 15 minutes) with or without pre-incubation with this compound.
Cell Lysis and Protein Quantification
-
After treatment, wash the cells twice with ice-cold Phosphate Buffered Saline (PBS).
-
Lyse the cells by adding ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Incubate on ice for 30 minutes with occasional vortexing.
-
Centrifuge the lysate at 14,000 rpm for 15 minutes at 4°C to pellet cellular debris.
-
Transfer the supernatant (protein extract) to a new tube.
-
Determine the protein concentration of each sample using a BCA or Bradford protein assay.
SDS-PAGE and Protein Transfer
-
Normalize the protein concentration of all samples with lysis buffer and 4x Laemmli sample buffer.
-
Denature the protein samples by boiling at 95-100°C for 5 minutes.
-
Load 20-40 µg of protein per well onto an 8-12% SDS-polyacrylamide gel.
-
Run the gel at 100-120V until the dye front reaches the bottom.
-
Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane at 100V for 1-2 hours or using a semi-dry transfer apparatus.
Immunoblotting and Detection
-
Block the membrane with 5% non-fat dry milk or Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature with gentle agitation.
-
Incubate the membrane with the desired primary antibody (e.g., anti-p-EGFR) at the recommended dilution in blocking buffer overnight at 4°C with gentle agitation.
-
Wash the membrane three times for 10 minutes each with TBST.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody at the recommended dilution in blocking buffer for 1 hour at room temperature.
-
Wash the membrane again three times for 10 minutes each with TBST.
-
Detect the protein bands using an Enhanced Chemiluminescence (ECL) substrate and visualize the signal using a chemiluminescence imaging system.
Stripping and Re-probing
-
To detect total protein levels on the same membrane, strip the membrane using a mild stripping buffer.
-
Wash the membrane thoroughly with TBST.
-
Block the membrane again for 1 hour.
-
Incubate with the primary antibody for the total form of the protein (e.g., anti-EGFR).
-
Repeat the washing, secondary antibody incubation, and detection steps as described above.
Mandatory Visualization
Caption: Western Blotting Workflow for this compound Experiments.
Caption: EGFR Signaling Pathways Inhibited by this compound.
References
- 1. Safety, tolerability, and pharmacokinetics of simotinib, a novel specific EGFR tyrosine kinase inhibitor, in patients with advanced non-small cell lung cancer: results of a phase Ib trial - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Abnormal activation of NF-κB and MAPK signaling pathways affect osimertinib resistance and influence the recruitment of myeloid-derived suppressor cells to shape the immunosuppressive tumor immune microenvironment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Abnormal activation of NF‐κB and MAPK signaling pathways affect osimertinib resistance and influence the recruitment of myeloid‐derived suppressor cells to shape the immunosuppressive tumor immune microenvironment - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Personalizing Therapy Outcomes through Mitogen-Activated Protein Kinase Pathway Inhibition in Non-Small Cell Lung Cancer [mdpi.com]
- 6. Targeting MAPK Signaling in Cancer: Mechanisms of Drug Resistance and Sensitivity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. PI3K-AKT-mTOR pathway alterations in advanced NSCLC patients after progression on EGFR-TKI and clinical response to EGFR-TKI plus everolimus combination therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. merckmillipore.com [merckmillipore.com]
- 10. Epidermal growth factor receptor - Wikipedia [en.wikipedia.org]
- 11. Phospho-EGF Receptor (Tyr1068) Antibody | Cell Signaling Technology [cellsignal.com]
- 12. Phospho-EGF Receptor (Tyr1068) (D7A5) XP® Rabbit mAb | Cell Signaling Technology [cellsignal.com]
- 13. ccrod.cancer.gov [ccrod.cancer.gov]
- 14. Phospho-AKT (Ser473) antibody (28731-1-AP) | Proteintech [ptglab.com]
- 15. Phospho-Akt (Ser473) Antibody | Cell Signaling Technology [cellsignal.com]
- 16. bosterbio.com [bosterbio.com]
- 17. Human/Mouse/Rat Phospho-ERK1 (T202/Y204)/ERK2 (T185/Y187) Antibody MAB1018: R&D Systems [rndsystems.com]
- 18. ccrod.cancer.gov [ccrod.cancer.gov]
- 19. Phospho-ERK1/2 (Thr202/Tyr204) antibody (28733-1-AP) | Proteintech [ptglab.com]
Troubleshooting & Optimization
Improving solubility and stability of Simotinib hydrochloride
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on improving the solubility and stability of Simotinib hydrochloride.
Troubleshooting Guide
This guide addresses specific issues you may encounter during your experiments with this compound in a question-and-answer format.
| Question | Possible Causes | Recommended Solutions |
| Why is my this compound not dissolving in aqueous buffer? | This compound is a poorly water-soluble compound, a common characteristic of many tyrosine kinase inhibitors.[1] The hydrochloride salt form is intended to improve aqueous solubility, but it may still be insufficient depending on the concentration and pH.[2] | 1. Adjust the pH: Lowering the pH of the aqueous buffer can further increase the solubility of the hydrochloride salt.[3] 2. Use Co-solvents: Add a water-miscible organic solvent such as DMSO, DMF, or ethanol to your aqueous buffer.[4] Start with a small percentage (e.g., 1-5%) and increase if necessary. 3. Gentle Heating and Sonication: Warm the solution gently (e.g., to 37°C) and use a sonicator to aid dissolution.[4] |
| My this compound precipitates out of solution after preparation. What should I do? | This can be due to a phenomenon known as salt disproportionation, where the hydrochloride salt converts back to the less soluble free base form, especially in neutral or alkaline pH.[5][6] It can also occur if the solution is supersaturated. | 1. Control the pH: Maintain a low pH environment (pH < 5) to keep the compound in its protonated, more soluble salt form.[5] 2. Use a Stabilizer: Incorporate a polymer such as PVP or a surfactant like Tween 80 to prevent precipitation and maintain a supersaturated state.[5] 3. Re-evaluate Solvent System: The chosen co-solvent ratio might not be optimal. A higher percentage of the organic solvent may be required to maintain solubility. |
| I am observing degradation of my this compound stock solution upon storage. How can I improve its stability? | Like many active pharmaceutical ingredients, this compound can be susceptible to degradation by hydrolysis, oxidation, or photolysis.[7][8] The stability is often pH and temperature-dependent. | 1. Optimize Storage Conditions: Store stock solutions at -20°C or -80°C.[9] Protect from light by using amber vials or wrapping vials in aluminum foil.[8] 2. Use Aprotic Solvents: Prepare stock solutions in aprotic solvents like anhydrous DMSO or DMF to minimize hydrolysis. Aliquot into single-use volumes to avoid repeated freeze-thaw cycles.[9] 3. Conduct Forced Degradation Studies: To understand the degradation pathways, perform stress testing under acidic, basic, oxidative, thermal, and photolytic conditions.[7][10] This will help in identifying the optimal storage and handling conditions. |
| How do I choose the best excipients for a solid formulation of this compound? | Excipient compatibility is crucial for the stability and performance of the final drug product.[11][12] Incompatible excipients can lead to degradation of the active pharmaceutical ingredient (API). | 1. Perform Compatibility Screening: Use techniques like Differential Scanning Calorimetry (DSC) and Fourier-Transform Infrared Spectroscopy (FTIR) to screen for physical and chemical interactions between this compound and various excipients.[11][13] 2. Avoid Basic Excipients: Basic excipients can raise the microenvironmental pH and promote the disproportionation of the hydrochloride salt to the free base.[5] 3. Consider Solubility-Enhancing Excipients: For solid dosage forms, consider excipients that can enhance solubility, such as polymers for amorphous solid dispersions (e.g., PVP, HPMC) or cyclodextrins.[14] |
Frequently Asked Questions (FAQs)
Q1: What is this compound and why are solubility and stability important?
A1: this compound is an orally bioavailable EGFR tyrosine kinase inhibitor with antineoplastic activities.[15] As a likely Biopharmaceutics Classification System (BCS) Class II or IV compound, it possesses low aqueous solubility.[1] Improving its solubility is critical for achieving adequate bioavailability and therapeutic efficacy.[16][17] Stability is essential to ensure that the drug product maintains its potency and safety profile throughout its shelf life.[7]
Q2: What are the recommended solvents for preparing a stock solution of this compound?
A2: For research purposes, Dimethyl sulfoxide (DMSO) is a commonly used solvent for preparing high-concentration stock solutions of poorly water-soluble compounds like this compound. For in vivo studies, formulations may involve co-solvents like ethanol, polyethylene glycol (PEG), and surfactants like Tween 80, but care must be taken to ensure the final solution is well-tolerated.[4]
Q3: How can I improve the oral bioavailability of this compound?
A3: Several formulation strategies can be employed to enhance the oral bioavailability of poorly soluble drugs like this compound. These include:
-
Particle Size Reduction: Micronization or nanocrystallization increases the surface area for dissolution.[3][14]
-
Amorphous Solid Dispersions (ASDs): Dispersing the drug in a polymer matrix in an amorphous state can significantly improve its solubility and dissolution rate.[17]
-
Lipid-Based Formulations: Self-emulsifying drug delivery systems (SEDDS) can improve absorption by presenting the drug in a solubilized state in the gastrointestinal tract.[18][19]
-
Complexation: Using cyclodextrins to form inclusion complexes can enhance aqueous solubility.[16][14]
Q4: What analytical techniques are suitable for assessing the stability of this compound?
A4: A stability-indicating High-Performance Liquid Chromatography (HPLC) or Ultra-Performance Liquid Chromatography (UPLC) method is the gold standard for assessing the stability of this compound.[7][10] Such a method should be able to separate the intact drug from its degradation products.[20] Mass spectrometry (MS) can be coupled with HPLC to identify the structure of the degradation products.[8][21]
Data Presentation
Table 1: Common Techniques for Solubility Enhancement of Poorly Water-Soluble Drugs
| Technique | Principle | Potential Advantages for this compound | Considerations |
| pH Adjustment | Increasing the ionization of the molecule by adjusting the pH of the medium. | Simple and cost-effective for the hydrochloride salt form. | May not be suitable for in vivo applications due to physiological pH. Risk of precipitation upon pH change. |
| Co-solvency | Addition of a water-miscible organic solvent to reduce the polarity of the aqueous medium.[3][4] | Effective for creating stock solutions and for preclinical formulations. | Potential for in vivo toxicity depending on the co-solvent and its concentration. |
| Particle Size Reduction (Micronization/Nanosuspension) | Increasing the surface area-to-volume ratio of the drug particles, leading to a faster dissolution rate.[16][14] | Can be applied to the crystalline form of the drug. | May not be sufficient to overcome very low intrinsic solubility. Can be a high-energy process. |
| Solid Dispersions (Amorphous Form) | Dispersing the drug in a carrier matrix (often a polymer) in a non-crystalline (amorphous) state.[17] | Can lead to significant increases in apparent solubility and dissolution rate. | Amorphous forms can be physically unstable and may recrystallize over time. Requires careful selection of the polymer carrier. |
| Complexation (e.g., with Cyclodextrins) | Encapsulating the drug molecule within a host molecule (cyclodextrin) to form a soluble complex.[14][15] | Can significantly increase aqueous solubility. | The size of the drug molecule must be compatible with the cyclodextrin cavity. Can be a costly approach. |
Experimental Protocols
Protocol 1: Preparation of a this compound Stock Solution
-
Materials: this compound powder, anhydrous DMSO, sterile microcentrifuge tubes.
-
Procedure:
-
Weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Add the calculated volume of anhydrous DMSO to achieve the target concentration (e.g., 10 mM).
-
Vortex the tube for 1-2 minutes to facilitate dissolution.
-
If necessary, gently warm the tube to 37°C or sonicate for 5-10 minutes.
-
Once fully dissolved, aliquot the stock solution into single-use volumes in amber microcentrifuge tubes.
-
Store the aliquots at -20°C or -80°C, protected from light.
-
Protocol 2: General Workflow for Solubility Assessment
-
Materials: this compound, various solvents (e.g., water, PBS pH 7.4, 0.1 N HCl, DMSO), shaker incubator, centrifuge, HPLC system.
-
Procedure:
-
Add an excess amount of this compound to a known volume of each solvent in separate vials.
-
Tightly cap the vials and place them in a shaker incubator at a controlled temperature (e.g., 25°C or 37°C) for 24-48 hours to reach equilibrium.
-
After incubation, centrifuge the samples at high speed (e.g., 10,000 rpm) for 15 minutes to pellet the undissolved solid.
-
Carefully collect the supernatant and filter it through a 0.22 µm syringe filter.
-
Dilute the filtered supernatant with a suitable mobile phase and analyze the concentration of this compound using a validated HPLC method.
-
The determined concentration represents the equilibrium solubility in that specific solvent.
-
Protocol 3: Preparation of an Amorphous Solid Dispersion (ASD) by Solvent Evaporation
-
Materials: this compound, a suitable polymer (e.g., PVP K30 or HPMC-AS), a common solvent (e.g., methanol or a mixture of dichloromethane and methanol), rotary evaporator, vacuum oven.
-
Procedure:
-
Determine the desired drug-to-polymer ratio (e.g., 1:1, 1:3, 1:5 by weight).
-
Dissolve both this compound and the polymer in a sufficient volume of the chosen solvent in a round-bottom flask.
-
Ensure complete dissolution of both components.
-
Remove the solvent using a rotary evaporator under reduced pressure and a controlled temperature.
-
Once the bulk of the solvent is removed, a thin film will form on the flask wall.
-
Further dry the solid dispersion in a vacuum oven at a controlled temperature (e.g., 40°C) for 24-48 hours to remove any residual solvent.
-
Scrape the dried ASD from the flask and store it in a desiccator.
-
Characterize the resulting ASD for its amorphous nature (using DSC or PXRD) and assess its dissolution properties compared to the crystalline drug.
-
Mandatory Visualizations
Caption: EGFR signaling pathway and the inhibitory action of this compound.
References
- 1. Practical Recommendations for the Manipulation of Kinase Inhibitor Formulations to Age-Appropriate Dosage Forms - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Salt formation to improve drug solubility. | Semantic Scholar [semanticscholar.org]
- 3. Enhancing solubility of poorly soluble drugs using various techniques. [wisdomlib.org]
- 4. ijmsdr.org [ijmsdr.org]
- 5. files.core.ac.uk [files.core.ac.uk]
- 6. researchgate.net [researchgate.net]
- 7. A validated stability-indicative UPLC method for nilotinib hydrochloride for the determination of process-related and degradation impurities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. medchemexpress.com [medchemexpress.com]
- 10. scispace.com [scispace.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 15. medchemexpress.com [medchemexpress.com]
- 16. brieflands.com [brieflands.com]
- 17. lonza.com [lonza.com]
- 18. ascendiacdmo.com [ascendiacdmo.com]
- 19. Novel Approaches for Efficient Delivery of Tyrosine Kinase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. sdiarticle4.com [sdiarticle4.com]
- 21. mdpi.com [mdpi.com]
Technical Support Center: In Vitro Dose Optimization for Simotinib Hydrochloride
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the in vitro dose optimization of Simotinib hydrochloride.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a selective and specific small molecule tyrosine kinase inhibitor (TKI) that targets the Epidermal Growth Factor Receptor (EGFR).[1][2][3] It functions by competitively binding to the ATP-binding site of the EGFR tyrosine kinase domain, which inhibits EGFR autophosphorylation and the activation of downstream signaling pathways.[4][5] This ultimately leads to the inhibition of cancer cell proliferation and survival.[4]
Q2: What is a typical starting concentration range for in vitro experiments with this compound?
A2: A good starting point for determining the optimal concentration range is to consider the half-maximal inhibitory concentration (IC50) of this compound against the target of interest. For EGFR, the reported IC50 is 19.9 nM.[1][2][3][6] For initial cell-based assays, a broad range spanning several orders of magnitude around the IC50 is recommended, for example, from 1 nM to 10 µM. This wide range will help to establish a complete dose-response curve and determine the potency in your specific cell line.
Q3: How should I prepare and store this compound for in vitro use?
A3: this compound is typically dissolved in dimethyl sulfoxide (DMSO) to create a high-concentration stock solution (e.g., 10 mM).[7] It is crucial to ensure that the storage concentration in DMSO is below the compound's solubility limit to avoid precipitation. For long-term storage, it is recommended to aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C.[6] When preparing working solutions, dilute the stock solution in your cell culture medium to the final desired concentrations. Ensure the final DMSO concentration in your experiments is consistent across all conditions (including vehicle controls) and is at a level that does not affect cell viability (typically ≤ 0.1%).
Q4: Which cancer cell lines are sensitive to this compound?
A4: this compound has been shown to inhibit the growth of human A431 tumor cells, which have high expression of EGFR.[1][2][3] Generally, cancer cell lines with activating EGFR mutations or EGFR overexpression are expected to be more sensitive to this compound. The sensitivity can vary significantly between different cell lines.[8] It is recommended to test a panel of cell lines relevant to your research interests to determine their specific sensitivity.
Troubleshooting Guides
Problem 1: High variability or inconsistent results in cell viability assays.
| Possible Cause | Suggested Solution |
| Inconsistent cell seeding density | Ensure a consistent number of viable cells are seeded in each well. Use a cell counter for accurate cell quantification and visually inspect plates after seeding to confirm even distribution. |
| Edge effects in multi-well plates | To minimize evaporation and temperature gradients, avoid using the outer wells of the plate for experimental conditions. Fill the peripheral wells with sterile phosphate-buffered saline (PBS) or culture medium. |
| Drug precipitation in culture medium | Visually inspect the culture medium for any signs of precipitation after adding this compound. If precipitation occurs, consider preparing fresh dilutions from the stock solution and ensure the final DMSO concentration is not too high. You may also need to assess the solubility of this compound in your specific culture medium. |
| Interference of the drug with the assay reagent | Some compounds can directly interact with viability assay reagents (e.g., MTT, Alamar Blue), leading to inaccurate readings. To test for this, perform the assay in cell-free wells containing the drug at the concentrations used in your experiment. If interference is observed, consider washing the cells with PBS before adding the assay reagent or using a different viability assay based on a different principle (e.g., ATP-based assay like CellTiter-Glo).[4] |
| Cell clumping | Cell clumping can lead to uneven exposure to the drug and inaccurate assay readings. Ensure single-cell suspension during seeding by proper trypsinization and gentle pipetting.[9] |
Problem 2: Unexpected dose-response curve (e.g., biphasic or flat curve).
| Possible Cause | Suggested Solution |
| Off-target effects at high concentrations | High concentrations of kinase inhibitors can lead to off-target effects, resulting in a complex dose-response relationship. Focus on the initial inhibitory phase of the curve to determine the IC50 related to the primary target. Consider using lower, more specific concentration ranges in subsequent experiments. |
| Drug degradation or instability | Ensure the stability of this compound in your culture medium over the course of the experiment, especially for longer incubation times. Prepare fresh drug dilutions for each experiment. |
| Cell line heterogeneity | The cell population may contain a mix of sensitive and resistant cells. This can result in a partial response or a plateau in the dose-response curve. Consider single-cell cloning to isolate and characterize subpopulations. |
| Incorrect concentration range tested | If the curve is flat, the concentrations tested may be too low to elicit a response or too high, causing maximum inhibition across the entire range. Perform a wider range of serial dilutions to capture the full dose-response. |
| Steep dose-response curve | A very steep curve can indicate stoichiometric inhibition, which might be caused by a high enzyme-to-inhibitor ratio. In such cases, the IC50 will be highly dependent on the enzyme concentration. Consider varying the cell density to see if the IC50 shifts.[10] |
Problem 3: No or weak inhibition of EGFR phosphorylation in Western blot.
| Possible Cause | Suggested Solution |
| Insufficient drug concentration or incubation time | Increase the concentration of this compound and/or the incubation time. A time-course and dose-response experiment is recommended to determine the optimal conditions for inhibiting EGFR phosphorylation. |
| Low basal EGFR activity | In some cell lines, the basal level of EGFR phosphorylation may be low. To assess the inhibitory activity of Simotinib, you may need to stimulate the cells with an EGFR ligand like Epidermal Growth Factor (EGF) prior to or concurrently with drug treatment. |
| Poor antibody quality | Use a validated antibody specific for the phosphorylated form of EGFR (e.g., Phospho-EGFR Tyr1068). Include appropriate positive and negative controls in your Western blot experiment. |
| Rapid dephosphorylation | Ensure that cell lysates are prepared quickly on ice and contain phosphatase inhibitors to prevent the removal of phosphate groups from EGFR. |
| Drug instability | Prepare fresh dilutions of this compound for each experiment to ensure its potency. |
Quantitative Data
Table 1: In Vitro Potency of this compound
| Target/Cell Line | Assay Type | IC50 / EC50 | Reference |
| EGFR | Kinase Assay | 19.9 nM | [1][2][3][6] |
| A431 (human epidermoid carcinoma) | Cell Growth Inhibition | Dose-dependent inhibition observed | [1][2][3] |
Table 2: Example Dose-Response Data for a Hypothetical EGFR-mutant NSCLC Cell Line (e.g., PC-9)
| Simotinib HCl (nM) | % Cell Viability (Mean ± SD) |
| 0 (Vehicle) | 100 ± 5.2 |
| 1 | 95.3 ± 4.8 |
| 10 | 75.1 ± 6.1 |
| 50 | 52.4 ± 3.9 |
| 100 | 35.7 ± 4.2 |
| 500 | 15.2 ± 2.5 |
| 1000 | 8.9 ± 1.8 |
Experimental Protocols
Cell Viability (MTT) Assay
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000 cells/well) and allow them to adhere overnight in a 37°C, 5% CO2 incubator.
-
Drug Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the old medium from the wells and add 100 µL of the drug-containing medium to the respective wells. Include a vehicle control (medium with the same concentration of DMSO as the highest drug concentration).
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 72 hours) at 37°C and 5% CO2.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells and plot the dose-response curve to determine the IC50 value.
Western Blot for EGFR Phosphorylation
-
Cell Treatment: Seed cells in 6-well plates and grow to 70-80% confluency. Treat the cells with various concentrations of this compound for the desired time. If necessary, stimulate with EGF (e.g., 100 ng/mL for 15 minutes) before harvesting.
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them with RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE: Denature equal amounts of protein by boiling in Laemmli sample buffer and separate the proteins on an SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against phospho-EGFR (e.g., p-EGFR Tyr1068) and total EGFR overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify the band intensities and normalize the phospho-EGFR signal to the total EGFR signal.
Apoptosis Assay (Annexin V/PI Staining)
-
Cell Treatment: Seed cells and treat with this compound as described for the cell viability assay for a specified duration (e.g., 48 hours).
-
Cell Harvesting: Collect both adherent and floating cells. Wash the adherent cells with PBS and detach them using trypsin. Combine with the floating cells from the supernatant.
-
Staining: Wash the cells with cold PBS and resuspend them in 1X Annexin V binding buffer. Add FITC-conjugated Annexin V and Propidium Iodide (PI) to the cell suspension and incubate in the dark for 15 minutes at room temperature.
-
Flow Cytometry: Analyze the stained cells by flow cytometry within one hour of staining.
-
Data Analysis: Quantify the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic, and necrotic) using the flow cytometry analysis software.
Visualizations
Caption: EGFR signaling pathway and the inhibitory action of this compound.
References
- 1. Excessive concentrations of kinase inhibitors in translational studies impede effective drug repurposing - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Safety, tolerability, and pharmacokinetics of simotinib, a novel specific EGFR tyrosine kinase inhibitor, in patients with advanced non-small cell lung cancer: results of a phase Ib trial - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. biorxiv.org [biorxiv.org]
- 5. Discovery of Potent and Selective Epidermal Growth Factor Receptor (EGFR) Bifunctional Small-Molecule Degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Protocol to identify small-molecule inhibitors against cancer drug resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 8. In Vitro Enzymatic Characterization of Near Full Length EGFR in Activated and Inhibited States - PMC [pmc.ncbi.nlm.nih.gov]
- 9. reactionbiology.com [reactionbiology.com]
- 10. researchgate.net [researchgate.net]
Technical Support Center: Managing Gastrointestinal Side Effects of Simotinib Hydrochloride In Vivo
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing Simotinib hydrochloride in in vivo experiments. The following information is designed to help you anticipate and manage potential gastrointestinal side effects, ensuring the integrity and success of your research.
Frequently Asked Questions (FAQs)
Q1: What are the known gastrointestinal side effects of this compound in preclinical models?
A1: Preclinical toxicology studies have identified diarrhea as a common adverse event associated with this compound administration in animal models. Other observed toxicities include weight loss, salivation, and alopecia.[1] In a phase Ib clinical trial, diarrhea was one of the most frequently reported adverse events in patients.[2][3]
Q2: What is the underlying mechanism of this compound-induced diarrhea?
A2: this compound is a novel and specific epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI).[1] The gastrointestinal side effects of EGFR-TKIs are generally attributed to the inhibition of EGFR signaling in the intestinal epithelium. This inhibition can lead to increased chloride secretion into the intestinal lumen and enhanced paracellular permeability, resulting in secretory diarrhea.[1] Preclinical research on Simotinib has shown that it can reduce the expression of the cell junction gene afadin-6, which is a target of the EGFR/Ras/MAPK signaling pathway, leading to higher paracellular permeability in the intestinal epithelium.[1]
Q3: How can I proactively manage and mitigate diarrhea in my animal models during a study?
A3: Proactive management is crucial to prevent complications such as dehydration and weight loss, which can affect experimental outcomes. Consider the following strategies:
-
Baseline Monitoring: Establish baseline measurements for body weight, food and water intake, and fecal consistency before initiating this compound treatment.
-
Dietary Support: Ensure animals have free access to a standard diet and water. In cases of mild diarrhea, providing a more palatable and easily digestible diet may be beneficial.
-
Pharmacological Intervention: For moderate to severe diarrhea, pharmacological intervention with anti-diarrheal agents like loperamide may be necessary. It is advisable to have a pre-defined protocol for when and how to administer such agents.
-
Probiotic Supplementation: The use of probiotics has been explored to manage chemotherapy-induced diarrhea and may be a potential supportive care strategy.
Troubleshooting Guides
Guide 1: Managing Acute Diarrhea in Rodent Models
Issue: Animals exhibit sudden onset of loose or watery stools after this compound administration.
Troubleshooting Steps:
-
Isolate the Animal: If housing socially, temporarily isolate the affected animal to prevent cage contamination and allow for accurate monitoring of fecal output and individual food/water consumption.
-
Assess Severity: Quantify the severity of diarrhea. A standardized scoring system can be used (see Experimental Protocols section).
-
Hydration Support: Ensure easy access to drinking water. For severe cases, consider subcutaneous or intraperitoneal administration of sterile saline to combat dehydration.
-
Administer Loperamide: If diarrhea persists or is severe, administer loperamide. A starting dose can be adapted from established protocols for chemotherapy-induced diarrhea.
-
Monitor Closely: Continue to monitor the animal's body weight, hydration status (skin turgor), and fecal consistency daily.
-
Dose Adjustment: If severe diarrhea persists despite supportive care, consider a dose reduction or temporary discontinuation of this compound as per your experimental protocol's ethical guidelines.
Guide 2: Addressing Weight Loss Associated with Gastrointestinal Side Effects
Issue: Animals are experiencing significant weight loss (>15% of baseline) accompanied by diarrhea.
Troubleshooting Steps:
-
Confirm Food and Water Intake: Measure daily food and water consumption to determine if anorexia is a contributing factor.
-
Provide Nutritional Support: Offer a highly palatable and energy-dense supplemental diet. This can be in the form of a gel or paste to encourage consumption.
-
Control Diarrhea: Implement the steps outlined in Guide 1 to manage the underlying cause of fluid and nutrient loss.
-
Veterinary Consultation: If weight loss is rapid and severe, consult with a veterinarian to rule out other underlying health issues and for guidance on supportive care.
-
Evaluate Experimental Endpoint: Persistent, severe weight loss may necessitate reaching a humane endpoint for the animal as defined in your approved animal use protocol.
Quantitative Data Summary
The following table summarizes the incidence of key adverse events observed in a phase Ib clinical trial of this compound. While this data is from human trials, it provides valuable insight into the expected toxicities in preclinical models.
| Adverse Event | Incidence (All Grades) |
| Diarrhea | 56.1% |
| Rash | 41.5% |
| Pruritus | 24.4% |
| Neutropenia | 26.8% |
| Anemia | 22.0% |
| Increased Aminotransferase | 19.5% |
| Increased Bilirubin | 17.1% |
| Fatigue | 24.4% |
Data from a Phase Ib study in patients with advanced non-small cell lung cancer.[1]
Experimental Protocols
Protocol 1: Induction and Assessment of Diarrhea in a Rodent Model
This protocol provides a general framework that should be adapted based on the specific research question and institutional animal care and use committee (IACUC) guidelines.
1. Animal Model:
-
Species: Male/Female BALB/c mice or Wistar rats, 6-8 weeks old.
-
Acclimatization: Acclimatize animals for at least one week before the experiment.
2. This compound Administration:
-
Vehicle: Prepare a suitable vehicle for oral administration (e.g., 0.5% carboxymethylcellulose).
-
Dosing: The dose required to induce diarrhea will need to be determined in a pilot study. Based on preclinical toxicology, a dose-ranging study is recommended. Administer this compound orally via gavage once or twice daily.
3. Assessment of Diarrhea:
-
Observation Period: Monitor animals daily for the onset and severity of diarrhea.
-
Fecal Scoring: Collect fresh fecal pellets daily and score for consistency using a standardized scale:
-
0: Normal, well-formed pellets.
-
1: Soft, but still formed pellets.
-
2: Very soft, unformed stools.
-
3: Watery, liquid stools.
-
-
Body Weight: Record body weight daily.
-
Cage Contamination: Observe the degree of soiling in the cage as an indirect measure of diarrhea.
Protocol 2: Loperamide Intervention for Simotinib-Induced Diarrhea
1. Preparation of Loperamide:
-
Loperamide hydrochloride can be dissolved in a suitable vehicle for oral or subcutaneous administration.
2. Administration:
-
Timing: Administer loperamide at the first sign of moderate to severe diarrhea (e.g., a fecal score of 2 or 3).
-
Dosage: A starting dose for mice can be in the range of 1-5 mg/kg, administered subcutaneously or orally. The exact dose may need to be optimized.
-
Frequency: Administer every 4-6 hours or as needed based on the resolution of diarrheal symptoms.
3. Monitoring:
-
Continue to monitor fecal consistency, body weight, and hydration status as described in Protocol 1.
-
Adjust the frequency and duration of loperamide treatment based on the animal's response.
Protocol 3: Probiotic Supplementation as a Supportive Measure
1. Probiotic Selection:
-
Use a commercially available, well-characterized probiotic formulation containing strains such as Lactobacillus and Bifidobacterium.
2. Administration:
-
Route: Probiotics can be administered in the drinking water, mixed with food, or given by oral gavage.
-
Timing: Start probiotic supplementation several days before the first dose of this compound and continue throughout the study.
-
Dosage: The dose will depend on the specific probiotic formulation. Follow the manufacturer's recommendations or consult relevant literature for appropriate dosing in rodents.
3. Evaluation:
-
Compare the incidence and severity of diarrhea in the probiotic-treated group to a control group receiving this compound alone.
-
Assess parameters such as fecal score, body weight, and inflammatory markers in the gastrointestinal tract.
Visualizations
Below are diagrams illustrating key pathways and workflows relevant to managing this compound-induced gastrointestinal side effects.
Caption: EGFR signaling pathway and the mechanism of Simotinib-induced diarrhea.
Caption: Experimental workflow for managing GI side effects in vivo.
Caption: Troubleshooting logic for GI side effects.
References
- 1. Safety, tolerability, and pharmacokinetics of simotinib, a novel specific EGFR tyrosine kinase inhibitor, in patients with advanced non-small cell lung cancer: results of a phase Ib trial - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ichgcp.net [ichgcp.net]
- 3. Safety, tolerability, and pharmacokinetics of simotinib, a novel specific EGFR tyrosine kinase inhibitor, in patients with advanced non-small cell lung cancer: results of a phase Ib trial - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Mechanisms of Resistance to Osimertinib
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the mechanisms of resistance to Osimertinib.
Troubleshooting Guides
This section addresses specific issues that may be encountered during experiments studying Osimertinib resistance.
| Problem/Observation | Potential Cause | Suggested Solution |
| Inconsistent IC50 values for Osimertinib in parental cell lines. | 1. Cell line contamination or genetic drift.2. Variability in cell seeding density.3. Inconsistent drug concentration or degradation.4. Issues with the viability assay (e.g., MTT, AlamarBlue). | 1. Perform cell line authentication (e.g., STR profiling). Use low passage number cells.2. Ensure a consistent number of cells are seeded in each well. Allow cells to adhere overnight before adding the drug.3. Prepare fresh drug dilutions for each experiment from a validated stock. Store stock solutions appropriately.4. Optimize assay incubation times and ensure complete solubilization of formazan crystals in MTT assays. |
| Failure to establish a stable Osimertinib-resistant cell line. | 1. Drug concentration is too high, causing excessive cell death.2. Insufficient duration of drug exposure.3. Heterogeneous population with a low frequency of resistant clones. | 1. Start with a lower concentration of Osimertinib (e.g., IC20) and gradually increase the dose in a stepwise manner.[1][2]2. Continuous exposure for several months may be required to select for a stable resistant population.[1][3]3. Use methods like limiting dilution to isolate single-cell clones after initial resistance is observed.[1] |
| Resistant clones show no known EGFR resistance mutations (e.g., C797S). | 1. Resistance is mediated by off-target mechanisms.2. Histological transformation of the cell line. | 1. Investigate bypass signaling pathways. Perform Western blot for p-MET, p-HER2, p-ERK, and p-AKT.[4][5] Conduct FISH analysis for MET and HER2 gene amplification.[6]2. Assess cell morphology. If altered, analyze markers for small cell or squamous cell carcinoma.[4] |
| Difficulty in detecting resistance mutations in liquid biopsies (cfDNA). | 1. Low fraction of circulating tumor DNA (ctDNA).2. Assay sensitivity is too low.3. Sub-optimal cfDNA extraction. | 1. The amount of ctDNA can vary. Consider analyzing serial plasma samples.2. Use highly sensitive techniques like droplet digital PCR (ddPCR) or next-generation sequencing (NGS) which can detect mutant allele frequencies as low as 0.01-0.5%.[4][7]3. Use a validated kit for cfDNA extraction and quantify the yield before proceeding with mutation analysis.[8] |
Frequently Asked Questions (FAQs)
Q1: What are the primary mechanisms of resistance to Osimertinib?
A1: Resistance to Osimertinib is broadly categorized into two main types:
-
On-target (EGFR-dependent) mechanisms: These involve genetic alterations in the EGFR gene itself. The most common is the acquisition of a tertiary mutation in the ATP-binding site, such as C797S, which prevents Osimertinib from binding covalently.[4] Other less frequent mutations include L792H, L718Q, and G724S.[7][9]
-
Off-target (EGFR-independent) mechanisms: These mechanisms bypass the need for EGFR signaling. Common off-target alterations include:
-
MET Amplification: This is one of the most frequent off-target mechanisms, leading to the activation of downstream pathways like PI3K/AKT and MAPK/ERK, independent of EGFR.[4][6]
-
HER2 Amplification: Overexpression of the HER2 receptor can also drive downstream signaling.[6]
-
Activation of Downstream Pathways: Mutations in genes like KRAS, BRAF, and PIK3CA can lead to constitutive activation of signaling pathways downstream of EGFR.[3][4][7]
-
Histologic Transformation: In some cases, the adenocarcinoma can transform into other lung cancer subtypes, such as small-cell lung cancer (SCLC) or squamous cell carcinoma, which do not depend on EGFR signaling.[4][8]
-
Q2: How does the resistance mechanism differ if Osimertinib is used as a first-line versus a second-line treatment?
A2: The landscape of resistance mechanisms can differ based on the line of therapy.[4][8] When Osimertinib is used as a second-line treatment for patients with the T790M mutation, loss of T790M is a common finding at the time of progression.[4] In contrast, when Osimertinib is used in the first-line setting, the T790M mutation is not acquired.[10] MET amplification is a common resistance mechanism in both settings, while the EGFR C797S mutation appears to be more frequent in the second-line setting.[6][10]
Q3: My Osimertinib-resistant cells have a C797S mutation. Can I use a first-generation EGFR TKI?
A3: It depends on the allelic context of the C797S and T790M mutations.[4]
-
If C797S and T790M are in trans (on different alleles), the cells may be sensitive to a combination of first-generation (e.g., Gefitinib) and third-generation (Osimertinib) TKIs.[4]
-
If C797S and T790M are in cis (on the same allele), the cells are resistant to all currently approved EGFR TKIs.[4]
-
If C797S arises in the absence of T790M (as in first-line Osimertinib treatment), the cells may regain sensitivity to first-generation TKIs.[6]
Q4: What is the role of liquid biopsy in studying Osimertinib resistance?
A4: Liquid biopsy, primarily through the analysis of circulating tumor DNA (ctDNA) from plasma, is a powerful, minimally invasive tool.[4] It allows for the monitoring of molecular alterations that emerge during treatment, helping to identify resistance mechanisms like EGFR C797S without the need for a tissue re-biopsy. Highly sensitive methods like ddPCR and NGS are crucial for detecting these low-frequency mutations in ctDNA.[1][4]
Quantitative Data Summary
The frequency of acquired resistance mechanisms to Osimertinib can vary across studies. The tables below summarize representative data from major clinical trials.
Table 1: Frequency of Acquired Resistance Mechanisms to First-Line Osimertinib (FLAURA Trial)
| Mechanism | Frequency | Reference |
| MET Amplification | 15% | |
| EGFR C797S Mutation | 7% | |
| PIK3CA Mutations | 7% | [3] |
| HER2 Amplification | 2% | [6] |
| KRAS/NRAS Mutations | 4% | [4] |
| BRAF Mutations | 3% | |
| Note: Some patients may have more than one mechanism of resistance. |
Table 2: Frequency of Acquired Resistance Mechanisms to Second-Line Osimertinib (AURA3 Trial)
| Mechanism | Frequency | Reference |
| MET Amplification | 19% | [6] |
| EGFR C797 Mutations | 15% | [4] |
| T790M Loss | 49% | [4] |
| HER2 Amplification | 5% | [6] |
| Small Cell Transformation | 2-15% | [4] |
| Note: Frequencies are based on analyses of patients at the time of disease progression. |
Experimental Protocols
Protocol: Generation of Osimertinib-Resistant Cell Lines
This protocol describes a method for generating Osimertinib-resistant cell lines using a stepwise dose-escalation approach.[1][2]
Materials:
-
Parental EGFR-mutant NSCLC cell line (e.g., PC-9, H1975)
-
Complete culture medium (e.g., RPMI-1640 with 10% FBS)
-
Osimertinib stock solution (e.g., 10 mM in DMSO)
-
Cell culture plates/flasks, Incubator (37°C, 5% CO2)
Procedure:
-
Initial Seeding: Seed the parental cells at a standard density. Allow them to adhere for 24 hours.
-
Initial Drug Exposure: Begin by treating the cells with a low concentration of Osimertinib, typically around the IC10-IC20 (the concentration that inhibits 10-20% of cell growth). This concentration needs to be determined empirically for your cell line.
-
Monitoring and Media Change: Change the medium with fresh drug every 2-3 days. Monitor the cells for signs of cell death and recovery. Initially, a large portion of cells may die.
-
Dose Escalation: Once the cells have repopulated the flask and are growing steadily in the presence of the drug, passage them and increase the Osimertinib concentration by 1.5 to 2-fold.[2]
-
Repeat Stepwise Increase: Repeat Step 4, gradually increasing the drug concentration over several months. The cells that survive have acquired resistance.
-
Establishing a Stable Line: A stable resistant cell line is considered established when it can proliferate consistently in a high concentration of Osimertinib (e.g., 1-2 µM) for over a month.[1]
-
Verification: Confirm resistance by performing a cell viability assay (e.g., MTT) and comparing the IC50 value of the resistant line to the parental line. An IC50 increase of >10-fold is a common indicator of resistance.[2]
-
Cryopreservation: Freeze vials of the resistant cells at different stages of the dose escalation.
Protocol: Cell Viability (MTT) Assay
This protocol outlines the steps for assessing cell viability by measuring the metabolic activity of cells.[11]
Materials:
-
Cells (parental and resistant lines)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
Plate reader (570-590 nm absorbance)
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 3,000-5,000 cells/well) in 100 µL of medium. Include wells with medium only for background control. Incubate overnight.
-
Drug Treatment: Add serial dilutions of Osimertinib to the wells. Include a vehicle control (e.g., 0.1% DMSO). Incubate for 72 hours.
-
Add MTT Reagent: Remove the drug-containing medium and add 100 µL of fresh medium plus 10 µL of MTT solution to each well.
-
Incubation: Incubate the plate for 2-4 hours at 37°C. Viable cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Carefully remove the medium. Add 100 µL of DMSO to each well to dissolve the formazan crystals. Mix gently by shaking the plate for 15 minutes.
-
Absorbance Reading: Measure the absorbance at 590 nm using a microplate reader.
-
Data Analysis: Subtract the background absorbance from all readings. Plot cell viability (%) against drug concentration to determine the IC50 value.
Visualizations
Caption: Key signaling pathways and mechanisms of resistance to Osimertinib.
Caption: Workflow for generating Osimertinib-resistant cell lines.
References
- 1. wd.vghtpe.gov.tw [wd.vghtpe.gov.tw]
- 2. Development of Drug-resistant Cell Lines for Experimental Procedures - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Detection and quantification of EGFR T790M mutation in liquid biopsies by droplet digital PCR - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. trillium.de [trillium.de]
- 8. The detection of primary and secondary EGFR mutations using droplet digital PCR in patients with nonsmall cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Cell viability assay protocol | Sigma-Aldrich [sigmaaldrich.com]
- 10. Analyzing expression and phosphorylation of the EGF receptor in HNSCC - PMC [pmc.ncbi.nlm.nih.gov]
- 11. m.youtube.com [m.youtube.com]
Technical Support Center: Designing Dose-Escalation Studies for Simotinib Hydrochloride
This technical support center provides researchers, scientists, and drug development professionals with guidance on designing and troubleshooting dose-escalation studies for Simotinib hydrochloride.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is a novel and selective epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI).[1] It functions by competing with adenosine triphosphate (ATP) to bind to the intracellular tyrosine kinase domain of EGFR.[2][3] This inhibition prevents the autophosphorylation of EGFR, thereby blocking downstream signaling pathways crucial for cancer cell proliferation, survival, and metastasis, such as the RAS/RAF/MEK/ERK and PI3K/AKT pathways.[2][3] In preclinical studies, Simotinib has been shown to inhibit EGFR phosphorylation and the growth of tumor cells with high EGFR expression.[1]
Q2: What is a common starting dose-escalation design for this compound?
A2: A common approach for initial dose-escalation studies of this compound is the traditional 3+3 rule-based design.[4][5] This design involves enrolling three patients at a specific dose level. If no dose-limiting toxicities (DLTs) are observed, the next cohort of three patients is enrolled at a higher dose. If one of the three patients experiences a DLT, three more patients are enrolled at the same dose level. The dose escalation is stopped, and the maximum tolerated dose (MTD) is considered the previous dose level if two or more patients in a cohort of three to six experience DLTs.[5]
Q3: Are there alternatives to the 3+3 design for Simotinib dose-escalation studies?
A3: Yes, several alternative designs can be considered, particularly model-based designs which can be more efficient in identifying the MTD.[6][7] These include:
-
Continual Reassessment Method (CRM): A model-based design that uses a statistical model to estimate the dose-toxicity relationship and guide dose escalation.[5]
-
Modified Toxicity Probability Interval (mTPI): This design uses a decision table based on the number of patients treated and the number of DLTs to guide dose escalation, de-escalation, or elimination of a dose level.[7]
-
Bayesian Optimal Interval (BOIN): Another model-assisted design that offers flexibility and efficiency in dose finding.[8]
These model-based designs can potentially reduce the number of patients exposed to sub-therapeutic doses and provide a more accurate estimation of the MTD.[6][7]
Troubleshooting Guide
Q4: We are observing a high incidence of rash and diarrhea in our early cohorts. How should we manage these toxicities?
A4: Rash and diarrhea are among the most frequently reported adverse events for EGFR-TKIs like Simotinib.[1] Proactive management is crucial to prevent dose interruptions or discontinuations.
-
For Rash:
-
Mild (Grade 1): Continue Simotinib and consider topical hydrocortisone or clindamycin.[9][10] Advise patients to use moisturizers and sunscreen, and to avoid alcohol-based skin products.[9][11]
-
Moderate (Grade 2): In addition to topical treatments, an oral tetracycline antibiotic (e.g., doxycycline, minocycline) may be initiated.[10][12]
-
Severe (Grade 3): Simotinib dose may need to be interrupted. Once the rash improves to Grade 1 or resolves, treatment can be restarted, potentially at a reduced dose.[9]
-
-
For Diarrhea:
Q5: Our in vitro kinase assay results for Simotinib are inconsistent. What are some common troubleshooting steps?
A5: Inconsistent results in in vitro kinase assays can stem from several factors. Here are some troubleshooting suggestions:
-
Protein Preparation: Ensure the purity and integrity of your kinase and substrate proteins. Aggregated or degraded proteins can lead to variability. Consider running a protein gel to check for this.[13]
-
ATP Concentration: The concentration of ATP is critical. Ensure it is consistent across experiments and appropriate for the kinase being tested.
-
Buffer Conditions: Optimize buffer components, including pH, salt concentration, and the presence of necessary cofactors.
-
Assay Controls: Always include appropriate controls:
-
No enzyme control: To assess background signal.
-
No substrate control: To check for autophosphorylation of the kinase.
-
Positive control inhibitor: To ensure the assay can detect inhibition.
-
-
Detection Method: If using a luminescence-based assay like Kinase-Glo, ensure the kinase reaction is stopped before adding the detection reagent to get an accurate reading of residual ATP.[14] For radioactive assays, ensure proper separation of radiolabeled ATP from the phosphorylated substrate.[15]
Data Presentation
Table 1: Comparison of Dose-Escalation Designs
| Design Type | Description | Advantages | Disadvantages |
| 3+3 Design | A rule-based design where cohorts of 3 patients are treated at escalating dose levels. Dose escalation is guided by the number of DLTs observed.[5] | Simple to implement.[9] | Can be inefficient, potentially treating a large number of patients at sub-therapeutic doses.[7] May not accurately identify the MTD.[8] |
| Accelerated Titration | A rule-based design that allows for faster dose escalation in the initial cohorts with fewer patients per dose level.[8] | More rapid escalation to potentially therapeutic doses. | Can be more aggressive and requires careful monitoring. |
| Continual Reassessment Method (CRM) | A model-based design that uses a statistical model to update the probability of DLT at each dose level based on accumulating data.[5] | More efficient in identifying the MTD.[6] Can reduce the number of patients treated at sub-optimal doses. | Requires specialized statistical expertise for design and implementation. |
| Modified Toxicity Probability Interval (mTPI) | A model-assisted design that uses pre-calculated decision tables to guide dose escalation based on observed DLTs.[7] | Simpler to implement than CRM while still being more efficient than the 3+3 design. | The pre-defined intervals may not be optimal for all drugs. |
| Bayesian Optimal Interval (BOIN) | A model-assisted design that is easy to implement and has been shown to have good performance in identifying the MTD.[8] | Simplicity and good operating characteristics. | May require statistical simulation to determine optimal design parameters. |
Experimental Protocols
Protocol: In Vitro EGFR Kinase Activity Assay
This protocol outlines a general procedure for assessing the inhibitory activity of this compound on EGFR kinase activity.
-
Reagent Preparation:
-
Prepare a kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20).
-
Reconstitute recombinant human EGFR protein and a suitable peptide substrate (e.g., a poly(Glu, Tyr) peptide).
-
Prepare a stock solution of this compound in DMSO. Create a serial dilution of the compound in the kinase buffer.
-
Prepare an ATP solution in kinase buffer at a concentration near the Km for EGFR.
-
-
Assay Procedure:
-
In a 96-well plate, add the EGFR enzyme to each well.
-
Add the serially diluted this compound or vehicle control (DMSO in kinase buffer) to the respective wells.
-
Incubate for a pre-determined time (e.g., 15-30 minutes) at room temperature to allow for compound binding to the enzyme.
-
Initiate the kinase reaction by adding the ATP and substrate mixture to all wells.
-
Incubate the reaction for a specified time (e.g., 60 minutes) at 30°C.
-
-
Detection:
-
Stop the reaction by adding a stop solution (e.g., EDTA).
-
Quantify the amount of phosphorylated substrate. This can be done using various methods, such as:
-
Luminescence-based (e.g., Kinase-Glo®): Measures the amount of ATP remaining in the well. Lower luminescence indicates higher kinase activity.[14]
-
Fluorescence-based: Uses a labeled antibody that specifically recognizes the phosphorylated substrate.
-
Radiometric: Utilizes [γ-³²P]ATP and measures the incorporation of the radioactive phosphate into the substrate.[15]
-
-
-
Data Analysis:
-
Calculate the percentage of kinase inhibition for each Simotinib concentration relative to the vehicle control.
-
Plot the percent inhibition against the logarithm of the Simotinib concentration and fit the data to a dose-response curve to determine the IC₅₀ value.
-
Mandatory Visualizations
Caption: EGFR signaling pathway and the inhibitory action of Simotinib.
Caption: General workflow for a dose-escalation study.
References
- 1. Safety, tolerability, and pharmacokinetics of simotinib, a novel specific EGFR tyrosine kinase inhibitor, in patients with advanced non-small cell lung cancer: results of a phase Ib trial - PMC [pmc.ncbi.nlm.nih.gov]
- 2. What is the mechanism of Icotinib Hydrochloride? [synapse.patsnap.com]
- 3. ClinPGx [clinpgx.org]
- 4. Dose Escalation Methods in Phase I Cancer Clinical Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 5. premier-research.com [premier-research.com]
- 6. premier-research.com [premier-research.com]
- 7. hallorancg.com [hallorancg.com]
- 8. ascopubs.org [ascopubs.org]
- 9. archive.cancerworld.net [archive.cancerworld.net]
- 10. journals.viamedica.pl [journals.viamedica.pl]
- 11. m.youtube.com [m.youtube.com]
- 12. Management of Common Toxicities in Metastatic NSCLC Related to Anti-Lung Cancer Therapies with EGFR–TKIs - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. bmglabtech.com [bmglabtech.com]
- 15. revvity.com [revvity.com]
Technical Support Center: Enhancing the Oral Bioavailability of Simotinib Hydrochloride
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting and guidance on enhancing the oral bioavailability of Simotinib hydrochloride. The information is presented in a question-and-answer format to directly address potential experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges to achieving high oral bioavailability with this compound?
A1: The primary challenges stem from its physicochemical properties. Like many tyrosine kinase inhibitors (TKIs), this compound is understood to be a poorly soluble compound.[1][2] Poor aqueous solubility can lead to a low dissolution rate in the gastrointestinal (GI) tract, which is often the rate-limiting step for absorption and can result in low and variable oral bioavailability.[2][3] While Simotinib has been observed to increase the paracellular permeability of intestinal epithelial cells, its inherent solubility limitations are a key hurdle to overcome for effective oral delivery.[4]
Q2: What is the Biopharmaceutical Classification System (BCS) class of this compound?
A2: The definitive Biopharmaceutical Classification System (BCS) class for this compound has not been publicly disclosed in the reviewed literature. However, based on its characteristics as a poorly soluble tyrosine kinase inhibitor, it is likely to be classified as either BCS Class II (low solubility, high permeability) or BCS Class IV (low solubility, low permeability).[2][5] Many TKIs fall into these categories.[3][5] A definitive classification would require experimental determination of its aqueous solubility and intestinal permeability.
Q3: How does the pH of the gastrointestinal tract affect the solubility and absorption of this compound?
A3: The solubility of most TKI hydrochlorides is pH-dependent, typically exhibiting higher solubility in the acidic environment of the stomach and lower solubility in the more neutral pH of the small intestine.[2] For instance, the solubility of osimertinib, another TKI, is significantly higher in simulated gastric fluid (pH 1.2) compared to distilled water. This pH-dependent solubility can lead to the drug precipitating out of solution as it transitions from the stomach to the intestines, thereby reducing the concentration of dissolved drug available for absorption.
Q4: What formulation strategies can be employed to enhance the oral bioavailability of this compound?
A4: Several advanced formulation strategies can be explored to overcome the solubility challenges of this compound. These include:
-
Amorphous Solid Dispersions (ASDs): Dispersing Simotinib in a polymer matrix in an amorphous state can significantly increase its aqueous solubility and dissolution rate.[3]
-
Nanoparticle Formulations: Reducing the particle size of Simotinib to the nanometer range increases the surface area-to-volume ratio, leading to enhanced dissolution velocity and saturation solubility.[6][7]
-
Lipid-Based Formulations: Incorporating Simotinib into lipid-based systems such as Self-Emulsifying Drug Delivery Systems (SEDDS) can improve its solubilization in the GI tract and facilitate its absorption via lymphatic pathways.
-
Cyclodextrin Complexation: Encapsulating the lipophilic Simotinib molecule within the hydrophobic cavity of a cyclodextrin can increase its solubility in aqueous media.
Troubleshooting Guides
Low and Variable Bioavailability in Preclinical Animal Studies
| Potential Cause | Troubleshooting Steps |
| Poor aqueous solubility leading to low dissolution. | 1. Characterize pH-dependent solubility: Determine the solubility of this compound in simulated gastric fluid (SGF) and simulated intestinal fluid (SIF). 2. Formulation enhancement: Prepare and test formulations designed to improve solubility, such as amorphous solid dispersions, nanoparticle suspensions, or lipid-based formulations. |
| Precipitation of the drug in the small intestine. | 1. In vitro dissolution testing: Perform dissolution studies under pH-shift conditions (e.g., 2 hours in SGF followed by a switch to SIF) to assess for precipitation. 2. Use of precipitation inhibitors: Incorporate polymers such as HPMC or PVP in the formulation to maintain a supersaturated state and prevent precipitation. |
| High first-pass metabolism. | 1. In vitro metabolism studies: Use liver microsomes or hepatocytes to determine the metabolic stability of Simotinib. 2. Co-administration with a CYP3A4 inhibitor (in preclinical models): This can help to understand the extent of first-pass metabolism, though this is not a viable clinical strategy. |
| Efflux transporter activity (e.g., P-glycoprotein). | 1. Caco-2 permeability assay: Determine the bidirectional permeability of Simotinib to calculate the efflux ratio. 2. Co-administration with a P-gp inhibitor (in preclinical models): Assess the impact on bioavailability to understand the role of efflux. |
Inconsistent Results in Caco-2 Permeability Assays
| Potential Cause | Troubleshooting Steps |
| Low aqueous solubility of this compound in the assay buffer. | 1. Use of solubilizing agents: Incorporate non-toxic solubilizing agents like bovine serum albumin (BSA) or cyclodextrins into the transport buffer. 2. Optimize compound concentration: Use the highest possible concentration that remains in solution throughout the experiment. |
| Adsorption of the compound to the plate/membrane. | 1. Mass balance study: Quantify the amount of Simotinib in the apical and basolateral compartments, as well as the cell monolayer, at the end of the study to check for recovery. 2. Use of low-binding plates: Employ plates specifically designed to minimize non-specific binding of compounds. |
| Variable monolayer integrity. | 1. Monitor Transepithelial Electrical Resistance (TEER): Ensure TEER values are within the acceptable range for your laboratory's established Caco-2 cell line before and after the experiment. 2. Lucifer Yellow permeability: Use this paracellular marker to confirm monolayer tightness. |
Quantitative Data Summary
Disclaimer: The following tables summarize representative data for other poorly soluble tyrosine kinase inhibitors. Specific quantitative data for this compound formulations were not available in the reviewed literature. These values should be used as a general guide for experimental design and target setting.
Table 1: Representative Oral Bioavailability Enhancement of Poorly Soluble TKIs with Advanced Formulations
| Tyrosine Kinase Inhibitor | Formulation Strategy | Fold Increase in Oral Bioavailability (AUC) in Rats |
| Silybin | Nanoparticles | ~6.48-fold[8] |
| Silibinin | Nanoparticles | ~2.61-fold[9] |
| Drug 301029 | Nanoparticles | ~4-fold[6] |
| Vemurafenib | Solid Dispersion | ~5-fold[3] |
| Regorafenib | Solid Dispersion | ~7-fold[3] |
Table 2: Representative Caco-2 Permeability Data for Marketed Drugs
| Compound | Apparent Permeability (Papp) (10⁻⁶ cm/s) | Classification |
| Metoprolol | ~16 | High Permeability[10] |
| Atenolol | <1 | Low Permeability |
| Propranolol | >10 | High Permeability |
Experimental Protocols
Protocol 1: pH-Dependent Solubility Determination
Objective: To determine the aqueous solubility of this compound across a physiologically relevant pH range.
Materials:
-
This compound
-
Simulated Gastric Fluid (SGF), pH 1.2
-
Simulated Intestinal Fluid (SIF), pH 6.8
-
Phosphate buffers (pH 4.5, 5.5, 7.4)
-
Shake-flask apparatus or orbital shaker
-
HPLC with a validated analytical method for Simotinib
Methodology:
-
Prepare saturated solutions by adding an excess amount of this compound to each buffer in separate vials.
-
Equilibrate the samples in a shake-flask or on an orbital shaker at a constant temperature (e.g., 37°C) for a predetermined time (e.g., 24-48 hours) to ensure equilibrium is reached.
-
After equilibration, centrifuge the samples to pellet the undissolved solid.
-
Carefully collect the supernatant and filter it through a 0.22 µm filter.
-
Dilute the filtered supernatant with an appropriate mobile phase.
-
Quantify the concentration of Simotinib in the diluted samples using a validated HPLC method.
-
Perform the experiment in triplicate for each pH condition.
Protocol 2: Caco-2 Permeability Assay
Objective: To assess the intestinal permeability of this compound and determine if it is a substrate for efflux transporters.
Materials:
-
Caco-2 cells
-
Transwell® inserts (e.g., 12- or 24-well plates)
-
Hank's Balanced Salt Solution (HBSS) buffer
-
This compound
-
Lucifer Yellow (for monolayer integrity testing)
-
Control compounds (e.g., propranolol for high permeability, atenolol for low permeability)
-
LC-MS/MS with a validated analytical method for Simotinib
Methodology:
-
Seed Caco-2 cells on Transwell® inserts and culture for 21-25 days to allow for differentiation and formation of a confluent monolayer.
-
Confirm monolayer integrity by measuring the Transepithelial Electrical Resistance (TEER) and by assessing the permeability of Lucifer Yellow.
-
Prepare the dosing solution of this compound in HBSS buffer.
-
Apical to Basolateral (A-B) Permeability:
-
Add the dosing solution to the apical (donor) side of the Transwell® insert.
-
Add fresh HBSS buffer to the basolateral (receiver) side.
-
Incubate at 37°C with gentle shaking.
-
At predetermined time points (e.g., 30, 60, 90, 120 minutes), take samples from the basolateral side and replace with fresh buffer.
-
-
Basolateral to Apical (B-A) Permeability:
-
Add the dosing solution to the basolateral (donor) side.
-
Add fresh HBSS buffer to the apical (receiver) side.
-
Follow the same incubation and sampling procedure as for the A-B direction.
-
-
Analyze the concentration of Simotinib in all samples using LC-MS/MS.
-
Calculate the apparent permeability coefficient (Papp) for both directions.
-
The efflux ratio is calculated as Papp (B-A) / Papp (A-B). An efflux ratio greater than 2 is indicative of active efflux.
Visualizations
Caption: Formulation strategies to overcome bioavailability hurdles.
Caption: Experimental workflow for the Caco-2 permeability assay.
Caption: Signaling pathway of Simotinib-induced paracellular permeability.
References
- 1. oaji.net [oaji.net]
- 2. Biopharmaceutical and pharmacokinetic attributes to drive nanoformulations of small molecule tyrosine kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pharmaexcipients.com [pharmaexcipients.com]
- 4. Safety, tolerability, and pharmacokinetics of simotinib, a novel specific EGFR tyrosine kinase inhibitor, in patients with advanced non-small cell lung cancer: results of a phase Ib trial - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Practical Recommendations for the Manipulation of Kinase Inhibitor Formulations to Age-Appropriate Dosage Forms - PMC [pmc.ncbi.nlm.nih.gov]
- 6. scispace.com [scispace.com]
- 7. Functional oral nanoparticles for delivering silibinin and cryptotanshinone against breast cancer lung metastasis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Nanocrystal Formulation to Enhance Oral Absorption of Silybin: Preparation, In Vitro Evaluations, and Pharmacokinetic Evaluations in Rats and Healthy Human Subjects - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The apparent permeabilities of Caco-2 cells to marketed drugs: magnitude, and independence from both biophysical properties and endogenite similarities - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Investigating Off-Target Effects of Simotinib Hydrochloride
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers investigating the off-target effects of Simotinib hydrochloride, a novel and selective epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI).
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary target?
A1: this compound is a small molecule tyrosine kinase inhibitor. Its primary target is the Epidermal Growth Factor Receptor (EGFR).[1][2] In vitro studies have demonstrated that Simotinib inhibits EGFR tyrosine kinase activity in a dose-dependent manner.[1]
Q2: What are the known on-target and potential off-target related side effects of this compound from clinical trials?
A2: A phase Ib study of Simotinib in patients with advanced non-small cell lung cancer (NSCLC) reported several adverse events. The most common were diarrhea and rash, which are typical for EGFR inhibitors.[1] Other reported toxicities include pruritus, neutropenia, anemia, and elevated levels of aminotransferase and bilirubin.[1] These are generally consistent with the toxicity profile of other EGFR-TKIs.[1][3] One study has also suggested that Simotinib may increase the paracellular permeability of intestinal epithelial cells, which could contribute to gastrointestinal side effects.[4]
Q3: Why is it important to investigate the off-target effects of this compound?
A3: While Simotinib is designed to be a selective EGFR inhibitor, it is crucial to investigate potential off-target effects for several reasons:
-
Safety and Toxicity: Unidentified off-target interactions are a major cause of adverse drug reactions and toxicity.[5][6]
-
Mechanism of Action: Understanding the complete target profile can provide a more comprehensive picture of the drug's mechanism of action.[7]
-
Drug Repurposing: Identifying novel off-targets could lead to new therapeutic applications for Simotinib.[8]
-
Resistance Mechanisms: Off-target effects might play a role in the development of drug resistance.
Q4: What are the common experimental approaches to identify off-target effects of a kinase inhibitor like Simotinib?
A4: Several complementary methods can be used:
-
Kinase Profiling Panels: These biochemical assays test the inhibitory activity of Simotinib against a large number of purified kinases.[9][10][11]
-
Chemical Proteomics: Techniques like Activity-Based Protein Profiling (ABPP) and affinity chromatography coupled with mass spectrometry can identify direct binding targets in a cellular context.[5][12]
-
Cell-Based Phenotypic Screening: Assessing the effects of Simotinib on various cell lines and signaling pathways can reveal unexpected biological activities.[13][14]
-
Global Proteomics and Phosphoproteomics: These mass spectrometry-based approaches provide an unbiased view of how Simotinib affects the cellular proteome and phosphoproteome.
-
Computational Prediction: In silico methods such as molecular docking and machine learning algorithms can predict potential off-targets based on the chemical structure of Simotinib and the structures of known kinases.[15][16][17][18]
Troubleshooting Guides
This section provides practical advice for common challenges encountered during the investigation of Simotinib's off-target effects.
Guide 1: Kinase Profiling Assays
| Issue | Possible Cause | Troubleshooting Steps |
| High variability in IC50 values between experimental runs. | Inconsistent compound dilution; variability in enzyme activity; unstable assay conditions (temperature, incubation time). | Prepare fresh serial dilutions of Simotinib for each experiment. Ensure consistent enzyme quality and activity. Standardize all assay parameters and include appropriate positive and negative controls. |
| Discrepancy between biochemical IC50 and cellular EC50 values. | Poor cell permeability of Simotinib; high intracellular ATP concentrations competing with the inhibitor; presence of drug efflux pumps. | Perform cell permeability assays (e.g., PAMPA). Measure intracellular drug concentration. Use cell lines with varying expression levels of drug transporters. |
| Simotinib shows inhibition of an unexpected kinase family. | This may be a genuine off-target effect. | Validate the finding using an orthogonal assay (e.g., a different assay format or a cell-based assay).[13] Perform binding assays like Surface Plasmon Resonance (SPR) to confirm direct interaction. |
Guide 2: Cell-Based Assays
| Issue | Possible Cause | Troubleshooting Steps |
| Observed cellular phenotype (e.g., apoptosis) does not correlate with known on-target (EGFR) inhibition. | The phenotype may be due to an off-target effect. The cell line may not be dependent on EGFR signaling. | Confirm EGFR expression and activation status in the cell line. Use a rescue experiment by overexpressing a drug-resistant mutant of the off-target kinase. Use CRISPR/Cas9 to knock out the putative off-target and see if the phenotype is lost.[7] |
| Inconsistent results in signaling pathway analysis (e.g., Western blotting for p-ERK). | Variability in cell culture conditions; inconsistent timing of drug treatment and cell lysis; antibody quality. | Maintain consistent cell passage number and confluency. Perform a time-course and dose-response experiment. Validate antibodies and use appropriate loading controls. |
| Difficulty in distinguishing off-target effects from general cytotoxicity. | High concentrations of Simotinib may induce non-specific toxicity. | Determine the therapeutic window of the drug. Compare the effects of Simotinib with other EGFR inhibitors that have different off-target profiles. Use cell lines that lack the primary target (EGFR) as a control. |
Experimental Protocols
Protocol 1: In Vitro Kinase Selectivity Profiling
Objective: To determine the inhibitory activity of this compound against a broad panel of kinases.
Methodology:
-
Compound Preparation: Prepare a stock solution of this compound in DMSO. Perform serial dilutions to obtain a range of concentrations for IC50 determination.
-
Kinase Panel Selection: Choose a commercial kinase profiling service that offers a large panel of active human kinases (e.g., >400 kinases).
-
Assay Performance: The service provider will typically perform radiometric or fluorescence-based assays. The assays measure the phosphorylation of a substrate by each kinase in the presence of various concentrations of Simotinib and a fixed, near-Km concentration of ATP.
-
Data Analysis: The percentage of kinase activity inhibition is calculated for each concentration of Simotinib. IC50 values are determined by fitting the data to a dose-response curve.
-
Data Presentation: The results are often presented as a dendrogram (kinome map) to visualize selectivity, and in a tabular format.
Data Presentation: Example Kinase Selectivity Data for Simotinib
| Kinase | IC50 (nM) |
| EGFR (On-Target) | 19.9 [1] |
| Kinase A (Off-Target) | 85 |
| Kinase B (Off-Target) | 250 |
| Kinase C (Off-Target) | >10,000 |
| ... | ... |
Protocol 2: Cellular Target Engagement Assay
Objective: To confirm that Simotinib engages its on-target (EGFR) and potential off-targets in a cellular context.
Methodology:
-
Cell Culture: Culture a relevant cell line (e.g., A431, which has high EGFR expression) to 70-80% confluency.[1]
-
Drug Treatment: Treat the cells with varying concentrations of this compound for a specified period (e.g., 2 hours).
-
Cell Lysis: Wash the cells with cold PBS and lyse them in a suitable buffer containing phosphatase and protease inhibitors.
-
Western Blotting:
-
Separate protein lysates by SDS-PAGE and transfer to a PVDF membrane.
-
Probe the membrane with primary antibodies against phospho-EGFR (p-EGFR) and total EGFR.
-
If a potential off-target has been identified (e.g., "Kinase A" from profiling), use antibodies against the phosphorylated and total forms of that kinase.
-
Use an antibody against a housekeeping protein (e.g., GAPDH or β-actin) as a loading control.
-
Incubate with appropriate secondary antibodies and visualize using a chemiluminescence detection system.
-
-
Data Analysis: Quantify the band intensities to determine the dose-dependent inhibition of phosphorylation of the target proteins.
Visualizations
Caption: Simplified EGFR signaling pathway and the inhibitory action of Simotinib.
Caption: Experimental workflow for identifying and validating off-target effects.
References
- 1. Safety, tolerability, and pharmacokinetics of simotinib, a novel specific EGFR tyrosine kinase inhibitor, in patients with advanced non-small cell lung cancer: results of a phase Ib trial - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Safety, tolerability, and pharmacokinetics of simotinib, a novel specific EGFR tyrosine kinase inhibitor, in patients with advanced non-small cell lung cancer: results of a phase Ib trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. archive.cancerworld.net [archive.cancerworld.net]
- 4. Drug interaction studies reveal that simotinib upregulates intestinal absorption by increasing the paracellular permeability of intestinal epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. Off-Target Effects Analysis | Creative Diagnostics [creative-diagnostics.com]
- 7. Off-target toxicity is a common mechanism of action of cancer drugs undergoing clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 8. academic.oup.com [academic.oup.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. reactionbiology.com [reactionbiology.com]
- 11. shop.carnabio.com [shop.carnabio.com]
- 12. tandfonline.com [tandfonline.com]
- 13. Role of Cell-Based Assays in Drug Discovery and Development - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 14. reactionbiology.com [reactionbiology.com]
- 15. Computational-experimental approach to drug-target interaction mapping: A case study on kinase inhibitors [pubmed.ncbi.nlm.nih.gov]
- 16. Computational-experimental approach to drug-target interaction mapping: A case study on kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Novel Computational Approach to Predict Off-Target Interactions for Small Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Systematic analysis of the potential off-target activities of osimertinib by computational target fishing - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Mitigating Hepatotoxicity of Simotinib Hydrochloride in Preclinical Research
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in reducing the hepatotoxicity of Simotinib hydrochloride in preclinical models. The information is tailored for scientists and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: We are observing elevated liver enzymes (ALT/AST) in our animal models treated with this compound. What are the potential mechanisms?
A1: The hepatotoxicity of tyrosine kinase inhibitors (TKIs) like this compound is a known concern. While specific data on this compound is limited, the mechanisms are likely similar to other EGFR-TKIs. Potential mechanisms include:
-
Mitochondrial Dysfunction: TKIs can impair mitochondrial function, leading to decreased ATP production and increased production of reactive oxygen species (ROS).[1]
-
Oxidative Stress: An imbalance between ROS production and the antioxidant capacity of liver cells can lead to cellular damage.
-
Formation of Reactive Metabolites: The metabolism of TKIs in the liver, primarily through cytochrome P450 (CYP) enzymes, can generate reactive metabolites that are toxic to hepatocytes.[2]
-
Inhibition of Cellular Kinases: Off-target effects on essential kinases within hepatocytes can disrupt normal cellular function.
-
Idiosyncratic Drug-Induced Liver Injury (DILI): In some cases, hepatotoxicity may be unpredictable and not strictly dose-dependent, possibly involving an immune-mediated response.[2]
Q2: What in vitro models can we use to assess the hepatotoxicity of this compound?
A2: Several in vitro models are available to screen for and investigate the mechanisms of drug-induced liver injury:
-
Primary Human Hepatocytes: These are considered the gold standard for in vitro hepatotoxicity testing as they closely mimic the in vivo liver environment. However, they are often limited by availability and short-term viability.
-
Hepatoma Cell Lines (e.g., HepG2, Huh7): These are immortalized cell lines that are readily available and easy to culture. They are useful for initial screening but may not fully recapitulate the metabolic capabilities of primary hepatocytes.
-
3D Liver Spheroids/Organoids: These models offer a more physiologically relevant system by mimicking the three-dimensional architecture and cell-cell interactions of the liver, allowing for longer-term studies.
-
Liver Microsomes: These subcellular fractions are used to study the metabolic pathways of a drug and identify the formation of potentially toxic metabolites.
Q3: Are there any established in vivo models for studying EGFR-TKI-induced hepatotoxicity?
A3: Yes, several animal models can be used to evaluate drug-induced liver injury. Common models involve the administration of a known hepatotoxic agent to induce liver damage, followed by an assessment of the test compound's effect. For intrinsic, dose-dependent hepatotoxicity, rodent models (mice or rats) are commonly used.[3]
A general approach involves:
-
Administering this compound to rodents at various doses.
-
Monitoring for clinical signs of toxicity and changes in body weight.
-
Collecting blood samples at different time points to measure serum levels of liver enzymes such as alanine aminotransferase (ALT) and aspartate aminotransferase (AST).[4]
-
Performing histopathological analysis of liver tissue to assess for cellular damage, inflammation, and necrosis.
Q4: We are considering co-administering a protective agent to mitigate this compound's hepatotoxicity. What are the potential options?
A4: While research is ongoing, some agents have shown promise in protecting against drug-induced liver injury. One such agent is N-acetylcysteine (NAC) . NAC is a precursor to the antioxidant glutathione (GSH) and has been shown to have a potential role in managing non-acetaminophen-induced acute liver failure.[5][6] Its antioxidant properties may help to counteract the oxidative stress induced by TKIs.[5] However, its efficacy in the context of TKI-induced hepatotoxicity requires further investigation.[5][6]
Troubleshooting Guide
| Issue | Possible Cause | Suggested Action |
| High variability in ALT/AST levels between animals in the same treatment group. | Individual differences in drug metabolism. Underlying subclinical liver conditions. Inconsistent drug administration. | Increase the number of animals per group to improve statistical power. Ensure all animals are healthy and from a reliable supplier. Standardize the drug administration procedure (e.g., gavage technique). |
| In vitro cell viability assays show conflicting results with in vivo hepatotoxicity. | Differences in metabolic competency between in vitro models and the whole organism. The hepatotoxicity may be mediated by metabolites not formed in the in vitro system. | Use primary hepatocytes or 3D liver models with better metabolic capacity. Investigate the metabolic profile of this compound using liver microsomes to identify potential reactive metabolites. |
| Difficulty in establishing a clear dose-response relationship for hepatotoxicity. | The hepatotoxicity may be idiosyncratic and not strictly dose-dependent. Saturation of metabolic pathways at higher doses. | Conduct a wider dose-range finding study. Investigate potential immune-mediated mechanisms if idiosyncratic toxicity is suspected. |
| Co-administration of a potential hepatoprotective agent is not showing a significant effect. | The protective agent may not be targeting the primary mechanism of toxicity. Inadequate dosing or timing of the protective agent. | Elucidate the primary mechanism of this compound-induced hepatotoxicity to select a more targeted protective agent. Optimize the dose and administration schedule of the protective agent. |
Quantitative Data Summary
No specific preclinical hepatotoxicity data for this compound is publicly available. The following tables present representative data for other EGFR-TKIs (Gefitinib and Erlotinib) to provide a general understanding of the expected range of hepatotoxic effects.
Table 1: In Vitro Cytotoxicity of EGFR-TKIs in HepG2 Cells (Example Data)
| Compound | Concentration (µM) | Cell Viability (%) |
| Control | - | 100 |
| Gefitinib | 10 | 85 |
| 50 | 62 | |
| 100 | 41 | |
| Erlotinib | 10 | 92 |
| 50 | 75 | |
| 100 | 55 |
Table 2: In Vivo Hepatotoxicity Markers in Mice Treated with an EGFR-TKI (Example Data)
| Treatment Group | Dose (mg/kg/day) | Serum ALT (U/L) | Serum AST (U/L) |
| Vehicle Control | - | 45 ± 5 | 60 ± 8 |
| EGFR-TKI | 50 | 150 ± 25 | 220 ± 30 |
| 100 | 320 ± 40 | 450 ± 55 | |
| EGFR-TKI + NAC | 100 + 150 | 180 ± 30 | 250 ± 40 |
Experimental Protocols
In Vitro Hepatotoxicity Assessment using HepG2 Cells
-
Cell Culture: Culture HepG2 cells in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.
-
Cell Seeding: Seed HepG2 cells in a 96-well plate at a density of 1 x 10^4 cells per well and allow them to attach overnight.
-
Compound Treatment: Prepare stock solutions of this compound in dimethyl sulfoxide (DMSO). Dilute the stock solution in cell culture medium to achieve the desired final concentrations. The final DMSO concentration should not exceed 0.1%.
-
Incubation: Replace the medium in the wells with the drug-containing medium and incubate for 24, 48, or 72 hours.
-
Cell Viability Assay (MTT Assay):
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
-
In Vivo Assessment of Hepatotoxicity in Mice
-
Animals: Use male C57BL/6 mice, 8-10 weeks old. Acclimatize the animals for at least one week before the experiment.
-
Drug Administration:
-
Prepare a formulation of this compound in a suitable vehicle (e.g., 0.5% carboxymethylcellulose).
-
Administer the drug orally by gavage once daily for 7 or 14 days at the desired doses.
-
A vehicle control group should be included.
-
For hepatoprotection studies, administer N-acetylcysteine (intraperitoneally) 1 hour before the TKI administration.
-
-
Sample Collection:
-
At the end of the treatment period, collect blood via cardiac puncture under anesthesia.
-
Euthanize the animals and collect the liver tissue.
-
-
Biochemical Analysis:
-
Centrifuge the blood to separate the serum.
-
Measure serum levels of ALT and AST using commercially available kits.
-
-
Histopathological Analysis:
-
Fix a portion of the liver tissue in 10% neutral buffered formalin.
-
Embed the tissue in paraffin, section, and stain with hematoxylin and eosin (H&E).
-
Examine the slides under a microscope to evaluate for signs of liver injury, such as necrosis, inflammation, and steatosis.
-
Visualizations
Caption: Proposed signaling pathway of this compound-induced hepatotoxicity and the protective role of NAC.
Caption: Experimental workflow for in vitro hepatotoxicity assessment of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. Safety, tolerability, and pharmacokinetics of simotinib, a novel specific EGFR tyrosine kinase inhibitor, in patients with advanced non-small cell lung cancer: results of a phase Ib trial - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ANIMAL MODELS OF DRUG-INDUCED LIVER INJURY - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Tyrosine Kinase Inhibitor-Related Hepatotoxicity in Patients with Advanced Lung Adenocarcinoma: A Real-World Retrospective Study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Novel Use of N-Acetylcysteine in Management of Tyrosine Kinase Inhibitor Induced Acute Liver Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Novel Use of N-Acetylcysteine in Management of Tyrosine Kinase Inhibitor Induced Acute Liver Injury - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Simotinib Hydrochloride (Icotinib) Dose Adjustment for Brain Metastases
This technical support center provides guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with Simotinib hydrochloride, also known as Icotinib, particularly focusing on dose adjustments for the treatment of brain metastases.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound, also referred to as Icotinib, is a potent and specific oral epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI).[1] Its mechanism of action involves reversibly binding to the ATP binding site of the EGFR protein. This binding inhibits EGFR autophosphorylation and downstream signaling, thereby blocking the signal transduction pathways that promote tumor cell proliferation, survival, and angiogenesis.[1] EGFR is a critical oncogenic driver in certain cancers, particularly in non-small cell lung cancer (NSCLC) with activating EGFR mutations.[1]
Q2: Is there evidence for the efficacy of Simotinib (Icotinib) in treating brain metastases?
Yes, clinical evidence supports the use of Icotinib for patients with brain metastases from EGFR-mutant NSCLC. The BRAIN trial, a multicenter, phase 3, open-label, randomized controlled trial, demonstrated that Icotinib was associated with significantly longer intracranial progression-free survival (PFS) compared to whole-brain irradiation (WBI) plus chemotherapy in this patient population.[2] This suggests that Icotinib can be a viable first-line therapeutic option for these patients.[2]
Q3: What is the standard dosage of Simotinib (Icotinib) for patients with brain metastases?
The standard oral dosage of Icotinib used in clinical trials for patients with EGFR-mutant NSCLC and multiple brain metastases is 125 mg three times per day.[2]
Q4: Are there alternative dosing strategies for Simotinib (Icotinib) in cases of CNS progression?
For patients who experience central nervous system (CNS) progression despite a standard dosage, a high-dose "pulsatile" dosing regimen has been explored. One case report showed a durable response to pulsatile Icotinib at a dose of 1125 mg administered every 3 days in a patient with brain and leptomeningeal metastases from EGFR-mutated NSCLC who had progressed on the standard dose.[3] This strategy resulted in complete remission of neurological symptoms and a significant reduction in CNS lesions.[3]
Q5: Can Simotinib (Icotinib) be combined with radiotherapy for brain metastases?
Yes, Icotinib has been studied in combination with WBRT. A meta-analysis of ten clinical studies concluded that combining Icotinib with radiotherapy significantly improved the response rate and disease control rate in NSCLC patients with brain metastases compared to radiotherapy alone, without a significant increase in adverse reactions.[4] A phase I dose-escalation study found that WBRT plus concurrent Icotinib was well-tolerated up to an Icotinib dose of 375 mg three times a day.[5]
Troubleshooting Guide
Issue: Intracranial progression is observed in a patient on standard-dose Simotinib (Icotinib) therapy.
Possible Solutions:
-
Dose Escalation: Consider a high-dose pulsatile regimen of Icotinib, such as 1125 mg every 3 days, which has shown efficacy in overcoming resistance in the CNS.[3]
-
Combination Therapy: The addition of WBRT to Icotinib treatment can be considered, as this combination has been shown to improve intracranial disease control.[4] A dose escalation of Icotinib up to 375 mg three times a day in combination with WBRT has been found to be tolerable.[5]
-
Switch to a different TKI: In cases of progression, switching to a different generation of EGFR-TKI with better CNS penetration, such as osimertinib, might be an option.[6][7]
Issue: A patient is experiencing significant adverse events on a higher dose of Simotinib (Icotinib).
Possible Solutions:
-
Dose Reduction: If a patient is on an escalated dose, reducing the dose to the standard 125 mg three times per day or a lower tolerable dose may be necessary.
-
Symptomatic Management: Manage specific adverse events (e.g., rash, diarrhea) with appropriate supportive care medications.
-
Treatment Interruption: A temporary interruption of Icotinib treatment may be required until the adverse events resolve or decrease in severity.
Data Presentation
Table 1: Simotinib (Icotinib) Dosing Regimens for Brain Metastases
| Dosing Regimen | Dosage | Indication | Reference |
| Standard | 125 mg orally, three times per day | First-line treatment for EGFR-mutant NSCLC with multiple brain metastases | [2] |
| Pulsatile | 1125 mg orally, every 3 days | CNS progression on standard-dose therapy | [3] |
| Combination with WBRT (Maximal Tolerated Dose) | 375 mg orally, three times per day | Concurrent with Whole-Brain Radiation Therapy | [5] |
Table 2: Efficacy of Simotinib (Icotinib) in Brain Metastases (BRAIN Trial)
| Endpoint | Icotinib (n=85) | WBI + Chemotherapy (n=73) | Hazard Ratio (95% CI) | p-value |
| Median Intracranial PFS | 10.0 months | 4.8 months | 0.56 (0.36-0.90) | 0.014 |
| Grade ≥3 Adverse Events | 8% | 38% | - | - |
Experimental Protocols
Protocol 1: In Vivo Mouse Model of NSCLC Brain Metastases
This protocol is based on methodologies used for evaluating EGFR-TKIs in preclinical brain metastasis models.[6][8]
-
Cell Culture: Culture human NSCLC cells with a known EGFR mutation (e.g., PC-9 with exon 19 deletion) in appropriate media.
-
Animal Model: Use immunodeficient mice (e.g., nude or SCID mice).
-
Intracranial Injection: Anesthetize the mice and stereotactically inject the NSCLC cells into the brain parenchyma (e.g., striatum).
-
Tumor Growth Monitoring: Monitor tumor growth using bioluminescence imaging (if cells are luciferase-tagged) or magnetic resonance imaging (MRI).
-
Drug Administration: Once tumors are established, randomize mice into treatment groups:
-
Vehicle control (orally)
-
Simotinib (Icotinib) at a clinically relevant dose (e.g., dose-equivalent to human standard or escalated doses) administered orally.
-
Other comparator EGFR-TKIs (e.g., gefitinib, erlotinib).
-
-
Efficacy Assessment:
-
Measure tumor volume regularly using imaging.
-
Monitor animal survival.
-
-
Pharmacokinetic Analysis: At the end of the study, collect plasma, brain tissue, and tumor tissue to determine drug concentrations and assess brain penetration.
Protocol 2: Phase I Dose-Escalation Clinical Trial of Simotinib (Icotinib) with WBRT
This protocol is a generalized representation based on the design of a phase I dose-escalation study.[5]
-
Patient Population: Enroll patients with EGFR-mutated NSCLC and brain metastases.
-
Study Design: Employ a 3+3 dose-escalation design.
-
Dose Levels: Start with a standard dose of Icotinib (e.g., 125 mg tid) and escalate in subsequent cohorts (e.g., to 250 mg, 375 mg, 500 mg tid).
-
Treatment:
-
Administer Icotinib orally at the assigned dose level.
-
Initiate concurrent WBRT (e.g., 37.5 Gy in 15 fractions over 3 weeks) one week after starting Icotinib.
-
-
Dose-Limiting Toxicity (DLT) Assessment: Monitor patients in the first cycle for predefined DLTs.
-
Pharmacokinetic Sampling: Collect cerebrospinal fluid (CSF) and plasma samples at specified time points (e.g., before, immediately after, and 4 weeks after WBRT) to assess drug penetration.
-
Efficacy Assessment: Evaluate intracranial objective response rate and intracranial PFS using RECIST criteria.
Mandatory Visualization
Caption: EGFR signaling pathway and the inhibitory action of Simotinib (Icotinib).
Caption: Workflow for preclinical evaluation of Simotinib (Icotinib) in a mouse model of brain metastases.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. Icotinib versus whole-brain irradiation in patients with EGFR-mutant non-small-cell lung cancer and multiple brain metastases (BRAIN): a multicentre, phase 3, open-label, parallel, randomised controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Durable response to pulsatile icotinib for central nervous system metastases from EGFR-mutated non-small cell lung cancer: A case report - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A meta-analysis for the efficacy and safety of icotinib combined with radiotherapy in treating brain metastases of non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Impact of whole brain radiation therapy on CSF penetration ability of Icotinib in EGFR-mutated non-small cell lung cancer patients with brain metastases: Results of phase I dose-escalation study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Preclinical Comparison of Osimertinib with Other EGFR-TKIs in EGFR-Mutant NSCLC Brain Metastases Models, and Early Evidence of Clinical Brain Metastases Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Tyrosine kinase inhibitors show different anti-brain metastases efficacy in NSCLC: A direct comparative analysis of icotinib, gefitinib, and erlotinib in a nude mouse model - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Preclinical Showdown: A Comparative Analysis of Simotinib Hydrochloride and Gefitinib
In the landscape of targeted therapies for non-small cell lung cancer (NSCLC), epidermal growth factor receptor (EGFR) tyrosine kinase inhibitors (TKIs) have revolutionized treatment paradigms. This guide provides a preclinical comparison of a novel EGFR-TKI, Simotinib hydrochloride, and the well-established first-generation inhibitor, gefitinib. The following sections detail their mechanisms of action, in vitro and in vivo activities, pharmacokinetic profiles, and safety data based on available preclinical and early clinical studies.
Mechanism of Action: Targeting the EGFR Signaling Pathway
Both this compound and gefitinib are selective inhibitors of the EGFR tyrosine kinase. They function by competitively binding to the adenosine triphosphate (ATP) binding site within the intracellular domain of the EGFR.[1][2][3][4] This inhibition prevents EGFR autophosphorylation and the subsequent activation of downstream signaling cascades, such as the Ras/MAPK and PI3K/Akt pathways, which are crucial for cell proliferation, survival, and metastasis.[1][3] By blocking these pathways, both drugs aim to induce apoptosis and inhibit the growth of EGFR-dependent tumors.[1][3]
dot
Caption: EGFR Signaling Inhibition by Simotinib and Gefitinib.
In Vitro Efficacy
This compound
Preclinical in vitro studies have demonstrated that this compound is a potent inhibitor of EGFR. In human A431 tumor cells, which have high EGFR expression, Simotinib exhibited a half-maximal inhibitory concentration (IC50) of 19.9 nM.[2] The studies also indicated that Simotinib inhibits EGFR in a dose-dependent manner with no significant activity on other investigated kinases, suggesting its selectivity.[2]
Gefitinib
Gefitinib has been extensively studied in a wide range of NSCLC cell lines. Its cytotoxic effects vary depending on the EGFR mutation status of the cell line. For instance, in cell lines with activating EGFR mutations, such as PC9 and HCC827, gefitinib shows potent growth inhibition.[4][5] In contrast, cell lines with wild-type EGFR, like H358, are generally less sensitive.[4]
| Drug | Cell Line | EGFR Status | IC50 | Reference |
| Simotinib HCl | A431 | High Expression | 19.9 nM | [2] |
| Gefitinib | PC9 | EGFR mutant | Varies | [1][4] |
| Gefitinib | HCC827 | EGFR mutant | Varies | [4][5] |
| Gefitinib | H358 | EGFR wild-type | Varies | [4] |
| Gefitinib | H292 | EGFR wild-type | Varies | [1] |
Table 1: Comparative In Vitro Cytotoxicity
Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)
A common method to determine the cytotoxic effects of these compounds is the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.
dot
Caption: Workflow for a typical MTT cytotoxicity assay.
-
Cell Seeding: Cancer cell lines are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.
-
Drug Treatment: The cells are then treated with a range of concentrations of either this compound or gefitinib.
-
Incubation: The plates are incubated for a period, typically 72 hours, to allow the drugs to exert their effects.
-
MTT Addition: An MTT solution is added to each well. Living cells with active mitochondrial dehydrogenases will convert the water-soluble MTT into an insoluble purple formazan.
-
Solubilization: A solubilizing agent, such as dimethyl sulfoxide (DMSO), is added to dissolve the formazan crystals.
-
Absorbance Reading: The absorbance of the solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm). The absorbance is directly proportional to the number of viable cells.
-
IC50 Calculation: The half-maximal inhibitory concentration (IC50), which is the concentration of the drug that inhibits cell growth by 50%, is calculated from the dose-response curves.[1]
In Vivo Efficacy
This compound
In vivo studies using a nude xenograft model with A431 cells have shown that this compound can inhibit tumor growth by inhibiting EGFR phosphorylation.[2] However, detailed quantitative data on tumor growth inhibition from these preclinical studies are not publicly available.
Gefitinib
Gefitinib's in vivo efficacy has been demonstrated in various xenograft models. For instance, in a cisplatin-resistant wild-type EGFR NSCLC mouse model (H358R xenograft), gefitinib treatment significantly inhibited tumor growth compared to the control group.[6] It has also shown antitumor activity in numerous other xenograft models, and it can enhance the antitumor effects of cytotoxic drugs like platinum compounds.[3]
Experimental Protocol: In Vivo Xenograft Model
dot
Caption: General workflow for an in vivo xenograft study.
-
Cell Implantation: Human cancer cells (e.g., A431, H358R) are subcutaneously injected into immunocompromised mice (e.g., nude or SCID mice).
-
Tumor Growth: The tumors are allowed to grow to a certain size (e.g., 100-200 mm³).
-
Randomization and Treatment: The mice are then randomly assigned to different treatment groups: a control group (receiving a vehicle), a this compound group, and a gefitinib group. The drugs are administered, often orally, at specified doses and schedules.
-
Monitoring: Tumor size and the bodyweight of the mice are measured regularly (e.g., twice a week). Tumor volume is typically calculated using the formula: (length × width²) / 2.
-
Endpoint: The study is concluded when the tumors in the control group reach a predetermined size or after a specific duration. The efficacy of the treatment is assessed by comparing the tumor growth in the treated groups to the control group.
Pharmacokinetics
This compound
A phase Ia study in healthy volunteers showed that Simotinib was well-tolerated and had an average elimination half-life (T1/2) of 8-12 hours in the dose range of 25-500 mg, suggesting that twice-daily administration is recommended.[2] In a phase Ib study in patients with advanced NSCLC, Simotinib was rapidly absorbed, with a time to maximum concentration (Tmax) ranging from 1 to 4 hours, and the T1/2 was between 6.2 and 13.0 hours after multiple doses.[2]
Gefitinib
Gefitinib is also orally administered and has a terminal half-life of approximately 28 hours, which supports once-daily dosing.[3]
| Parameter | This compound (Patients) | Gefitinib (Healthy Volunteers) |
| Administration | Oral | Oral |
| Tmax | 1 - 4 hours | Not specified |
| T1/2 | 6.2 - 13.0 hours | ~28 hours |
| Dosing Frequency | Twice-daily recommended | Once-daily |
| Reference | [2] | [3] |
Table 2: Comparative Pharmacokinetic Parameters
Preclinical Safety Profile
This compound
Preclinical toxicology studies have indicated that Simotinib has a favorable tolerability profile. The most common toxicities observed in these studies were weight loss, diarrhea, salivation, and alopecia.[2]
Gefitinib
In vivo studies have also shown a favorable tolerability profile for gefitinib.[3] The most common adverse events associated with gefitinib in clinical use are diarrhea and skin reactions.[3]
Summary and Conclusion
Both this compound and gefitinib are potent and selective inhibitors of the EGFR tyrosine kinase, with a clear mechanism of action that disrupts key signaling pathways involved in tumor growth and survival. Based on the available preclinical data, this compound demonstrates a promising in vitro potency with an IC50 in the nanomolar range against an EGFR-overexpressing cell line. Its pharmacokinetic profile in early human studies suggests a shorter half-life compared to gefitinib, leading to a recommendation for twice-daily dosing.
Gefitinib, being a more established drug, has a wealth of preclinical data demonstrating its efficacy in various in vitro and in vivo models, particularly those with activating EGFR mutations.
References
- 1. researchgate.net [researchgate.net]
- 2. Safety, tolerability, and pharmacokinetics of simotinib, a novel specific EGFR tyrosine kinase inhibitor, in patients with advanced non-small cell lung cancer: results of a phase Ib trial - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Gefitinib in Non Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Gefitinib-Induced Killing of NSCLC Cell Lines Expressing Mutant EGFR Requires BIM and Can Be Enhanced by BH3 Mimetics | PLOS Medicine [journals.plos.org]
- 5. Gefitinib enhances the anti-tumor immune response against EGFR-mutated NSCLC by upregulating B7H5 expression and activating T cells via CD28H - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Increased efficacy of gefitinib on cisplatin-resistant wild-type epidermal growth factor receptor non-small cell lung cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Efficacy of Simotinib Hydrochloride and Osimertinib in EGFR-Mutated Non-Small Cell Lung Cancer
A comprehensive guide for researchers and drug development professionals on the preclinical and clinical data of two prominent EGFR tyrosine kinase inhibitors.
This guide provides a detailed comparison of simotinib hydrochloride and osimertinib, two tyrosine kinase inhibitors (TKIs) targeting epidermal growth factor receptor (EGFR) mutations in non-small cell lung cancer (NSCLC). The information presented is based on available preclinical and clinical data to assist researchers, scientists, and drug development professionals in understanding the efficacy, mechanism of action, and experimental basis of these two compounds.
Introduction
Osimertinib, a third-generation EGFR-TKI, has established itself as a standard of care for the first-line treatment of patients with advanced or metastatic NSCLC harboring activating EGFR mutations (exon 19 deletions or L858R mutation) and for patients with metastatic EGFR T790M mutation-positive NSCLC who have progressed on or after prior EGFR-TKI therapy.[1][2] this compound is a novel, selective, and orally bioavailable EGFR-TKI that has shown promising antitumor activity in early-phase clinical trials.[3] This guide aims to provide a comparative overview of their performance based on published experimental data.
Mechanism of Action
Both this compound and osimertinib are small molecule inhibitors that target the ATP-binding site of the EGFR kinase domain, thereby inhibiting its downstream signaling pathways and impeding cancer cell proliferation and survival.
Osimertinib is an irreversible inhibitor that covalently binds to a cysteine residue (C797) in the ATP-binding site of EGFR. It is highly selective for both sensitizing EGFR mutations (e.g., exon 19 deletions and L858R) and the T790M resistance mutation, while having significantly lower activity against wild-type EGFR, which is associated with a more favorable side-effect profile compared to earlier generation TKIs.[1][2]
This compound is a selective EGFR tyrosine kinase inhibitor.[3] Preclinical studies have demonstrated that it exerts its antitumor activity by inhibiting EGFR phosphorylation.[3]
Signaling Pathway
The binding of these inhibitors to mutant EGFR blocks the downstream signaling cascades, primarily the RAS/RAF/MEK/ERK and PI3K/AKT/mTOR pathways, which are critical for cell proliferation, survival, and differentiation.
Preclinical Efficacy
In Vitro Kinase Inhibition
A direct comparison of the inhibitory activity of this compound and osimertinib against a panel of EGFR mutations from a single head-to-head study is not currently available in the public domain. However, data from separate studies provide insights into their potency.
| Compound | Target | IC50 (nM) |
| This compound | EGFR | 19.9[3] |
| Osimertinib | EGFR (L858R/T790M) | Potent inhibition (specific IC50 values vary across studies) |
| EGFR (Exon 19 Del/T790M) | Potent inhibition (specific IC50 values vary across studies) | |
| EGFR (WT) | Less potent compared to mutant forms |
Table 1: In Vitro Kinase Inhibition (IC50) Data. Data for osimertinib against specific mutations are well-documented, demonstrating its high potency against resistance mutations. Further studies are needed to delineate the full inhibitory profile of this compound against a similar panel of EGFR mutations.
Clinical Efficacy
Direct comparative clinical trial data between this compound and osimertinib is not available. The following tables summarize key efficacy data from separate clinical trials in patients with EGFR-mutated NSCLC.
This compound (Phase Ib Study)
A Phase Ib trial evaluated the safety, tolerability, and pharmacokinetics of simotinib in 41 patients with advanced NSCLC and EGFR gene mutations.[3]
| Efficacy Endpoint | Result |
| Objective Response Rate (ORR) | |
| Partial Response (PR) | 39.3%[3] |
| Stable Disease (SD) | 46.3%[3] |
| Median Progression-Free Survival (PFS) | 9.9 months (95% CI: 4.7–12.1)[3] |
| Median Overall Survival (OS) | 14.6 months (95% CI: 12.3–22.5)[3] |
Table 2: Clinical Efficacy of this compound in Advanced EGFR-Mutated NSCLC (Phase Ib). [3]
Osimertinib (Selected Phase III Trials)
Osimertinib has been extensively studied in large-scale clinical trials. The FLAURA trial compared osimertinib with first-generation EGFR-TKIs (gefitinib or erlotinib) as a first-line treatment, while the AURA3 trial compared osimertinib with chemotherapy in patients with T790M-positive NSCLC who had progressed on a prior EGFR-TKI.
| Trial | Treatment Arm | Median PFS | Median OS | ORR |
| FLAURA (1st Line) | Osimertinib | 18.9 months | 38.6 months | 80% |
| Gefitinib or Erlotinib | 10.2 months | 31.8 months | 76% | |
| AURA3 (2nd Line, T790M+) | Osimertinib | 10.1 months | Not Reached | 71% |
| Platinum-Pemetrexed | 4.4 months | 26.8 months | 31% |
Table 3: Clinical Efficacy of Osimertinib in Advanced EGFR-Mutated NSCLC (FLAURA and AURA3 Trials).
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of experimental findings. Below are representative protocols for key assays used in the evaluation of EGFR TKIs.
EGFR Kinase Inhibition Assay
This assay measures the ability of a compound to inhibit the enzymatic activity of EGFR.
Methodology:
-
Preparation: Recombinant human EGFR kinase is prepared in a kinase reaction buffer. A synthetic substrate, such as a poly(Glu,Tyr) peptide, and ATP are also prepared in the same buffer. The test compounds (simotinib or osimertinib) are serially diluted to various concentrations.
-
Reaction: The EGFR enzyme is pre-incubated with the test compound for a specified time. The kinase reaction is initiated by the addition of the ATP and substrate mixture.
-
Detection: The reaction is allowed to proceed for a set period and then stopped. The level of substrate phosphorylation is quantified, often using an ELISA-based method with a specific anti-phosphotyrosine antibody conjugated to a reporter enzyme (e.g., horseradish peroxidase). A chemiluminescent or fluorescent substrate is then added, and the signal is measured using a plate reader.
-
Analysis: The percentage of inhibition is calculated relative to a control reaction without the inhibitor. The IC50 value, the concentration of the inhibitor that causes 50% inhibition of enzyme activity, is determined by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
Cell Viability Assay
This assay assesses the effect of the compounds on the proliferation and survival of cancer cell lines harboring specific EGFR mutations.
Methodology:
-
Cell Seeding: Human NSCLC cell lines with known EGFR mutations (e.g., PC-9 for exon 19 deletion, H1975 for L858R/T790M) are seeded into 96-well microplates and allowed to attach overnight.
-
Compound Treatment: The cells are treated with a range of concentrations of simotinib or osimertinib and incubated for a period, typically 72 hours.
-
Viability Measurement: A cell viability reagent, such as MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or a luminescent ATP-based assay (e.g., CellTiter-Glo®), is added to each well. Viable cells metabolize the reagent, producing a colored formazan product (MTT) or generating a luminescent signal proportional to the amount of ATP present.
-
Data Analysis: The absorbance or luminescence is measured using a microplate reader. The percentage of cell viability is calculated by normalizing the signal from treated cells to that of untreated control cells. The IC50 value, representing the concentration that inhibits cell growth by 50%, is then determined.
In Vivo Xenograft Model
This protocol evaluates the antitumor efficacy of the compounds in a living organism.
Methodology:
-
Tumor Implantation: Immunocompromised mice (e.g., nude or SCID mice) are subcutaneously injected with human NSCLC cells harboring specific EGFR mutations.
-
Tumor Growth and Treatment: Once the tumors reach a palpable size, the mice are randomized into treatment and control groups. The test compounds are administered orally at predetermined doses and schedules.
-
Efficacy Assessment: Tumor volume is measured regularly using calipers. The body weight of the mice is also monitored as an indicator of toxicity.
-
Endpoint Analysis: At the end of the study, the tumors are excised, weighed, and may be used for further pharmacodynamic analyses, such as Western blotting to assess the inhibition of EGFR phosphorylation in the tumor tissue.
Conclusion
Osimertinib is a well-established third-generation EGFR-TKI with proven efficacy and a well-characterized selectivity profile, particularly against the T790M resistance mutation. This compound is an emerging EGFR-TKI that has demonstrated promising clinical activity in an early-phase trial.
A direct, head-to-head comparison of this compound and osimertinib is necessary to definitively establish their comparative efficacy and safety. Further preclinical studies are also required to fully elucidate the inhibitory profile of simotinib against a comprehensive panel of EGFR mutations, including resistance mutations. The experimental protocols provided in this guide offer a framework for such comparative studies, which will be crucial in defining the future clinical positioning of simotinib in the treatment landscape of EGFR-mutated NSCLC.
References
In Vivo Validation of Simotinib Hydrochloride's Anti-Tumor Effects: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the in vivo anti-tumor effects of Simotinib hydrochloride, a novel epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI), with other established EGFR-TKIs. The content is based on available preclinical and clinical data to offer an objective overview for research and drug development professionals.
Comparative Efficacy of EGFR-TKIs in Preclinical Models
While specific preclinical in vivo tumor growth inhibition data for this compound is not extensively published, its activity has been demonstrated in A431 human epidermoid carcinoma xenograft models. Simotinib has been shown to inhibit EGFR phosphorylation, a key mechanism for its anti-tumor activity[1]. For a comprehensive comparison, this section presents available preclinical data for other widely studied EGFR-TKIs in similar non-small cell lung cancer (NSCLC) xenograft models.
| Drug | Cell Line | Mouse Model | Dosing Regimen | Tumor Growth Inhibition (TGI) / Outcome | Reference |
| This compound | A431 | Nude Mice | Not Specified | Inhibition of EGFR phosphorylation | [1] |
| Gefitinib | A431 | Athymic Nude Mice | 50 mg/kg/day | Significant tumor growth inhibition | |
| Erlotinib | HCC827 (EGFR ex19del) | Athymic Nude Mice | 25 mg/kg/day | Tumor regression | |
| Osimertinib | HCC827 (EGFR ex19del) | N/A | 10-200 µM (in ovo) | Dose-dependent reduction in tumor weight (35% reduction at 10 µM) | [2] |
| Afatinib | HN5 (HNSCC) | Xenograft | Not Specified | More effective in arresting tumor growth than lapatinib, erlotinib, and neratinib | [3] |
Note: The lack of publicly available, quantitative in vivo preclinical data for this compound limits a direct head-to-head comparison of tumor growth inhibition percentages with other EGFR-TKIs in this table. The provided data for comparator drugs is based on representative studies and may vary depending on the specific experimental conditions.
Clinical Efficacy and Safety of this compound
A phase Ib clinical trial in 41 patients with advanced NSCLC and EGFR gene mutations has provided initial clinical data on this compound.
| Parameter | Result |
| Partial Response | 39.3% of patients |
| Stable Disease | 46.3% of patients |
| Median Progression-Free Survival | 9.9 months |
| Median Overall Survival | 14.6 months |
| Most Frequent Adverse Events | Rash (41.5%), Diarrhea (56.1%) |
These clinical findings suggest that this compound has a manageable safety profile and demonstrates anti-tumor activity in patients with EGFR-mutated NSCLC[1].
Experimental Protocols
Detailed experimental protocols are crucial for the reproducibility and interpretation of in vivo studies. Below are generalized protocols for establishing and evaluating the efficacy of EGFR-TKIs in xenograft models, which can be adapted for specific studies.
Cell Line Derived Xenograft (CDX) Model Protocol
-
Cell Culture: Human cancer cell lines (e.g., A431 for high EGFR expression, HCC827 for EGFR exon 19 deletion) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics under standard cell culture conditions (37°C, 5% CO2).
-
Animal Models: Immunocompromised mice (e.g., athymic nude or NOD/SCID mice), typically 6-8 weeks old, are used to prevent rejection of human tumor cells.
-
Tumor Cell Implantation: A suspension of 5 x 10^6 to 1 x 10^7 cells in a sterile medium (e.g., PBS or Matrigel) is injected subcutaneously into the flank of each mouse.
-
Tumor Growth Monitoring: Tumor volume is measured regularly (e.g., twice weekly) using calipers. The volume is calculated using the formula: (Length x Width^2) / 2.
-
Drug Administration: Once tumors reach a predetermined size (e.g., 100-200 mm^3), mice are randomized into control and treatment groups. The investigational drug (e.g., this compound) and comparator drugs are administered orally or via intraperitoneal injection at specified doses and schedules. The control group receives a vehicle solution.
-
Efficacy Evaluation: The primary endpoint is typically tumor growth inhibition. Secondary endpoints can include body weight changes (as a measure of toxicity), survival, and biomarker analysis from tumor tissue.
-
Tissue Harvesting and Analysis: At the end of the study, tumors are excised, weighed, and processed for histological analysis, immunohistochemistry (e.g., for p-EGFR), and Western blotting to assess target engagement and downstream signaling.
Signaling Pathways and Mechanism of Action
This compound, like other EGFR-TKIs, exerts its anti-tumor effects by inhibiting the EGFR signaling pathway. Upon binding of ligands such as EGF, EGFR dimerizes and autophosphorylates, activating downstream pathways that promote cell proliferation, survival, and angiogenesis. This compound competitively binds to the ATP-binding site of the EGFR tyrosine kinase domain, blocking its activation and subsequent signaling cascades.
EGFR Signaling Pathway
Caption: EGFR signaling pathway and the inhibitory action of Simotinib.
Experimental Workflow for In Vivo Validation
Caption: Experimental workflow for in vivo validation of anti-tumor effects.
Conclusion
This compound is a promising novel EGFR-TKI with demonstrated clinical activity and a manageable safety profile in patients with EGFR-mutated NSCLC. While detailed preclinical in vivo data on its comparative tumor growth inhibition is limited in the public domain, its mechanism of action through the inhibition of EGFR phosphorylation is established. Further publication of preclinical studies will be beneficial for a more direct and quantitative comparison with other EGFR-TKIs. The provided experimental protocols and pathway diagrams serve as a valuable resource for researchers designing and interpreting in vivo studies in the field of EGFR-targeted cancer therapies.
References
- 1. Safety, tolerability, and pharmacokinetics of simotinib, a novel specific EGFR tyrosine kinase inhibitor, in patients with advanced non-small cell lung cancer: results of a phase Ib trial - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pharmacological effects of osimertinib on a chicken chorioallantoic membrane xenograft model with the EGFR exon‐19‐deleted advanced NSCLC mutation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Targeted Inhibitors of EGFR: Structure, Biology, Biomarkers, and Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of First-Generation EGFR Inhibitors: Gefitinib and Erlotinib
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the first-generation Epidermal Growth Factor Receptor (EGFR) tyrosine kinase inhibitors (TKIs), gefitinib and erlotinib. This analysis is supported by experimental data to objectively evaluate their performance and clinical efficacy.
Introduction to First-Generation EGFR Inhibitors
First-generation EGFR inhibitors, including gefitinib and erlotinib, are small molecules that reversibly bind to the ATP-binding site within the kinase domain of EGFR.[1] This competitive inhibition prevents EGFR autophosphorylation and the subsequent activation of downstream signaling pathways, ultimately leading to reduced cell proliferation and apoptosis in EGFR-dependent tumors.[1] These inhibitors have shown significant clinical benefit in non-small cell lung cancer (NSCLC) patients whose tumors harbor activating mutations in the EGFR gene, most commonly deletions in exon 19 or the L858R point mutation in exon 21.[2]
Chemical Structures:
Gefitinib and erlotinib share a common quinazoline core structure, which is crucial for their interaction with the EGFR kinase domain.
| Inhibitor | Chemical Structure |
| Gefitinib |
|
| Erlotinib |
|
EGFR Signaling Pathway
The EGFR signaling cascade is a complex network that regulates key cellular processes such as proliferation, survival, and differentiation. Ligand binding to EGFR triggers receptor dimerization and autophosphorylation of tyrosine residues in the intracellular domain. This creates docking sites for adaptor proteins, leading to the activation of multiple downstream pathways, including the RAS-RAF-MEK-ERK and PI3K-AKT-mTOR pathways.[3] First-generation EGFR inhibitors block this initial phosphorylation step, thereby inhibiting the entire downstream cascade.
Comparative Performance Data
The following tables summarize the in vitro and clinical performance of gefitinib and erlotinib.
In Vitro Potency (IC50 Values)
The half-maximal inhibitory concentration (IC50) is a measure of the potency of a drug in inhibiting a specific biological or biochemical function. Lower IC50 values indicate higher potency.
| Cell Line | EGFR Mutation Status | Gefitinib IC50 (µM) | Erlotinib IC50 (µM) | Reference |
| Sensitive | ||||
| PC-9 | Exon 19 Deletion | 0.015 - 0.05 | 0.02 - 0.1 | [4] |
| HCC827 | Exon 19 Deletion | ~0.006 | ~0.008 | [5] |
| H3255 | L858R | ~0.02 | ~0.01 | [6] |
| Resistant | ||||
| A549 | Wild-Type | >10 | >10 | [1] |
| H1975 | L858R + T790M | >10 | >10 | [7] |
| Calu-3 | Wild-Type | 1.4 - 324.37 | 1.5 - 159.75 | [1] |
Note: IC50 values can vary between studies due to different experimental conditions.
Clinical Efficacy in EGFR-Mutant NSCLC
Clinical trials have compared the efficacy of gefitinib and erlotinib in patients with EGFR-mutated non-small cell lung cancer.
| Clinical Endpoint | Gefitinib | Erlotinib | Head-to-Head Trial Results | Reference |
| Progression-Free Survival (PFS) | 9.2 - 10.8 months | 9.7 - 13.1 months | No significant difference in some head-to-head trials. One retrospective study showed a longer PFS with erlotinib.[8][9] | [8][9][10][11] |
| Overall Survival (OS) | 19.6 - 27.7 months | 22.9 - 28.7 months | No significant difference in most head-to-head trials.[9][11] One retrospective study in first-line therapy showed longer OS with erlotinib.[8] | [8][9][10][11] |
| Objective Response Rate (ORR) | 52.3% - 73.7% | 56.3% - 83% | No significant difference in head-to-head trials.[9][11] | [9][10][11] |
Experimental Protocols
Detailed methodologies for key experiments are crucial for the interpretation and replication of results.
In Vitro EGFR Kinase Inhibition Assay
This assay measures the ability of a compound to inhibit the phosphorylation of a substrate by the EGFR enzyme.
Detailed Protocol:
-
Reagent Preparation: Prepare a kinase reaction buffer (e.g., 20 mM Tris-HCl pH 7.5, 5 mM MgCl2, 1 mM EGTA, 5 mM β-glycerophosphate, 5% glycerol, and 0.2 mM DTT).[12] Prepare stock solutions of recombinant EGFR enzyme, ATP, and a suitable substrate (e.g., a synthetic peptide).[12]
-
Compound Plating: Serially dilute gefitinib and erlotinib in DMSO and add to a 384-well microplate.[12]
-
Enzyme Addition and Pre-incubation: Add the EGFR enzyme to each well and incubate for a short period (e.g., 10-30 minutes) at room temperature to allow the inhibitor to bind to the enzyme.[12]
-
Reaction Initiation: Initiate the kinase reaction by adding a mixture of ATP and the substrate to each well.[12]
-
Incubation: Incubate the plate at a controlled temperature (e.g., 30°C or 37°C) for a specific duration (e.g., 60 minutes) to allow for substrate phosphorylation.[13]
-
Reaction Termination: Stop the reaction by adding a solution containing EDTA, which chelates the Mg2+ ions necessary for enzyme activity.[14]
-
Detection: Detect the level of substrate phosphorylation. This can be achieved using various methods, such as an antibody-based detection system (e.g., ELISA or TR-FRET) with a labeled anti-phosphotyrosine antibody.[14]
-
Signal Measurement: Read the plate using a suitable microplate reader to quantify the signal (e.g., fluorescence or luminescence).[13]
-
Data Analysis: Plot the signal intensity against the inhibitor concentration and fit the data to a dose-response curve to calculate the IC50 value.[12]
Cell Viability Assay (MTT or XTT Assay)
This assay determines the effect of the inhibitors on the metabolic activity of cancer cells, which is an indicator of cell viability.
Detailed Protocol:
-
Cell Seeding: Seed cancer cells (e.g., PC-9, A549) in a 96-well plate at a predetermined density and allow them to adhere overnight.[15]
-
Compound Treatment: Treat the cells with a range of concentrations of gefitinib or erlotinib and incubate for a specified period (e.g., 72 hours).[4]
-
Reagent Addition: Add a tetrazolium salt solution (e.g., MTT or XTT) to each well.[15]
-
Incubation: Incubate the plate for a few hours (e.g., 2-4 hours) at 37°C. During this time, metabolically active cells will reduce the tetrazolium salt into a colored formazan product.
-
Solubilization (for MTT): If using MTT, add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the wells at a specific wavelength (e.g., 450-570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and plot it against the inhibitor concentration to determine the IC50 value.[15]
Conclusion
First-generation EGFR inhibitors, gefitinib and erlotinib, have demonstrated significant efficacy in the treatment of EGFR-mutant NSCLC. While their mechanisms of action and chemical scaffolds are similar, subtle differences in their clinical profiles have been observed in some studies. Head-to-head clinical trials have generally shown comparable efficacy between the two drugs, although some retrospective analyses suggest potential advantages for erlotinib in certain patient subgroups.[8][9][11] The choice between these inhibitors may depend on factors such as patient characteristics, physician experience, and regional availability. The emergence of resistance, often through the T790M mutation, has driven the development of next-generation EGFR inhibitors.[7]
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. Erlotinib has better efficacy than gefitinib in adenocarcinoma patients without EGFR-activating mutations, but similar efficacy in patients with EGFR-activating mutations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Construction of a novel cell-based assay for the evaluation of anti-EGFR drug efficacy against EGFR mutation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. selleckchem.com [selleckchem.com]
- 7. Retrospective analysis of Gefitinib and Erlotinib in EGFR-mutated non-small-cell lung cancer patients [lungdiseasesjournal.com]
- 8. A phase III randomised controlled trial of erlotinib vs gefitinib in advanced non-small cell lung cancer with EGFR mutations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Gefitinib and Erlotinib in Metastatic Non-Small Cell Lung Cancer: A Meta-Analysis of Toxicity and Efficacy of Randomized Clinical Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A phase III randomised controlled trial of erlotinib vs gefitinib in advanced non-small cell lung cancer with EGFR mutations - PMC [pmc.ncbi.nlm.nih.gov]
- 11. rsc.org [rsc.org]
- 12. promega.com.cn [promega.com.cn]
- 13. documents.thermofisher.com [documents.thermofisher.com]
- 14. Activity Assay of Epidermal Growth Factor Receptor Tyrosine Kinase Inhibitors in Triple-Negative Breast Cancer Cells Using Peptide-Conjugated Magnetic Beads - PMC [pmc.ncbi.nlm.nih.gov]
- 15. broadpharm.com [broadpharm.com]
Investigating Cross-Resistance Profiles: A Methodological Guide for Simotinib Hydrochloride and Other EGFR TKIs
A critical gap in the current understanding of Simotinib hydrochloride, a novel epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI), is the absence of publicly available data on its cross-resistance profile with other TKIs. While extensive research has elucidated the mechanisms of resistance to first, second, and third-generation EGFR TKIs, similar studies involving Simotinib are not yet available. This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to systematically investigate the cross-resistance between this compound and other established TKIs. The methodologies outlined below are based on established practices in the field of cancer drug resistance.
Understanding the Landscape of EGFR TKI Resistance
Resistance to EGFR TKIs is a significant clinical challenge in the treatment of non-small cell lung cancer (NSCLC). This resistance can be broadly categorized into two types:
-
On-target resistance: This involves alterations in the EGFR gene itself, preventing the TKI from binding effectively. The most common on-target resistance mechanism to first- and second-generation TKIs is the T790M "gatekeeper" mutation in exon 20 of the EGFR gene. For third-generation TKIs like osimertinib, the C797S mutation is a key on-target resistance mechanism.
-
Off-target resistance: This involves the activation of alternative signaling pathways that bypass the need for EGFR signaling, thereby rendering the TKI ineffective. A common example is the amplification of the MET proto-oncogene.
A thorough investigation of Simotinib's cross-resistance profile would require assessing its efficacy against cell lines harboring these known resistance mechanisms.
Proposed Experimental Workflow for Cross-Resistance Studies
The following diagram outlines a typical workflow for investigating the cross-resistance of a novel TKI.
Caption: A generalized workflow for investigating TKI cross-resistance.
Detailed Experimental Protocols
Cell Lines and Culture
-
Parental Cell Lines: Utilize well-characterized NSCLC cell lines with known EGFR mutations (e.g., PC-9 with exon 19 deletion, H1975 with L858R and T790M mutations).
-
Resistant Sublines: Generate resistant cell lines by continuous exposure of parental cells to escalating concentrations of a specific TKI (e.g., gefitinib-resistant PC-9 cells, osimertinib-resistant H1975 cells).
-
Culture Conditions: Maintain all cell lines in RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.
Cell Viability Assay (MTT Assay)
-
Seed cells in 96-well plates at a density of 5,000 cells per well and allow them to adhere overnight.
-
Treat the cells with a range of concentrations of this compound and other TKIs (e.g., 0.001 to 10 µM) for 72 hours.
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the half-maximal inhibitory concentration (IC50) values using non-linear regression analysis.
Western Blot Analysis
-
Treat cells with the respective TKIs at their IC50 concentrations for a specified time (e.g., 24 hours).
-
Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine protein concentration using a BCA protein assay kit.
-
Separate equal amounts of protein (e.g., 30 µg) by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against key signaling proteins (e.g., p-EGFR, total EGFR, p-Akt, total Akt, p-ERK, total ERK, and MET) overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Hypothetical Data Presentation
The following tables illustrate how the quantitative data from these experiments could be structured for clear comparison.
Table 1: Comparative IC50 Values (µM) of TKIs in Parental and Resistant NSCLC Cell Lines
| Cell Line | EGFR Mutation | Resistance To | Simotinib HCl | Gefitinib | Erlotinib | Afatinib | Osimertinib |
| PC-9 | Exon 19 del | - | Data | Data | Data | Data | Data |
| PC-9/GR | Exon 19 del | Gefitinib | Data | Data | Data | Data | Data |
| H1975 | L858R, T790M | - | Data | Data | Data | Data | Data |
| H1975/OR | L858R, T790M, C797S | Osimertinib | Data | Data | Data | Data | Data |
GR: Gefitinib-Resistant; OR: Osimertinib-Resistant. Data would be presented as mean ± standard deviation from at least three independent experiments.
Table 2: Summary of Western Blot Analysis on Key Signaling Pathways
| Cell Line | Treatment | p-EGFR | p-Akt | p-ERK | MET |
| PC-9 | Control | +++ | +++ | +++ | + |
| Simotinib HCl | + | + | + | + | |
| Gefitinib | + | + | + | + | |
| PC-9/GR | Control | +++ | +++ | +++ | +++ |
| Simotinib HCl | Data | Data | Data | Data | |
| Osimertinib | Data | Data | Data | Data | |
| H1975/OR | Control | +++ | +++ | +++ | + |
| Simotinib HCl | Data | Data | Data | Data |
Protein expression/phosphorylation levels can be quantified and normalized to a loading control (e.g., GAPDH). +++, high; ++, medium; +, low; -, not detected.
Visualizing Signaling Pathways
Understanding the signaling pathways affected by TKIs is crucial for interpreting cross-resistance data. The following diagram illustrates the EGFR signaling pathway and points of inhibition by TKIs, as well as potential bypass mechanisms.
Caption: Simplified EGFR signaling pathway and bypass mechanisms.
Conclusion
While direct comparative data on the cross-resistance of this compound is currently unavailable, the experimental framework outlined in this guide provides a robust and systematic approach to generate this crucial information. By employing a panel of NSCLC cell lines with diverse and clinically relevant resistance mechanisms, researchers can elucidate the efficacy of Simotinib in the context of acquired TKI resistance. The resulting data will be invaluable for positioning Simotinib in the therapeutic landscape of EGFR-mutated NSCLC and for designing future clinical trials.
A Comparative Safety Analysis of Simotinib Hydrochloride and Other EGFR Tyrosine Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the safety profile of Simotinib hydrochloride against other prominent epidermal growth factor receptor (EGFR) tyrosine kinase inhibitors (TKIs), including gefitinib, erlotinib, icotinib, and a third-generation TKI, osimertinib. The information presented is based on data from key clinical trials and is intended to offer an objective overview for research and drug development purposes.
Comparative Safety Data of EGFR TKIs
The following table summarizes the incidence of common adverse events (AEs) observed in pivotal clinical trials for each respective EGFR TKI. It is important to note that these data are from separate studies and do not represent a head-to-head comparison. The patient populations, study designs, and duration of treatment may vary across these trials, which can influence the reported frequencies of adverse events.
| Adverse Event | This compound (Phase Ib)[1] | Gefitinib (IPASS) | Erlotinib (BR.21)[2] | Icotinib (ICOGEN)[3] | Osimertinib (FLAURA)[4][5] |
| Any Adverse Event | 95.1% | - | - | - | 98% |
| Grade ≥3 AEs | 17.1% | - | - | - | 42% (Osimertinib) vs 47% (Comparator)[5] |
| Diarrhea | 56.1% | 29% (drug-related)[3] | - | 22% (any grade), 19% (drug-related)[3] | 60% (any grade)[4][5] |
| Rash | 41.5% | 49% (drug-related)[3] | - | 41% (any grade), - | 59% (any grade)[4][5] |
| Stomatitis | - | - | 19% | - | 29%[4] |
| Dry Skin | - | - | - | - | 38%[4] |
| Nail Toxicity | - | - | - | - | 39%[4] |
| Decreased Appetite | - | - | - | - | 24%[4] |
| Cough | - | - | - | - | 22%[4] |
| Nausea | - | - | - | - | 20%[4] |
| Fatigue | 24.4% | - | - | - | 16%[4] |
| Anemia | 22.0% | - | - | - | 16%[4] |
| Neutropenia | 26.8% | - | - | - | - |
| Increased ALT/AST | 19.5% | - | - | - | - |
| Increased Bilirubin | 17.1% | - | - | - | - |
Key Experimental Protocols
This compound: Phase Ib Dose-Escalation Study (NCT01772732)
This study was a single-center, non-randomized, open-label, dose-escalation trial designed to assess the safety, tolerability, and pharmacokinetics of this compound in patients with advanced non-small cell lung cancer (NSCLC) harboring EGFR mutations who had relapsed after first-line platinum-based chemotherapy.[1]
-
Patient Population: Patients with histologically or cytologically confirmed advanced or metastatic NSCLC with EGFR sensitive mutations.[6]
-
Treatment Protocol: Simotinib was administered orally twice daily in 28-day cycles, with doses escalating from 100 mg to 650 mg.[1]
-
Safety Assessment: Safety and tolerability were the primary endpoints. Adverse events were monitored continuously and graded according to the National Cancer Institute's Common Terminology Criteria for Adverse Events (CTCAE). Dose-limiting toxicities (DLTs) were assessed during the first cycle.[1]
Gefitinib: IRESSA Pan-Asia Study (IPASS)
The IPASS trial was a Phase III, randomized, open-label study comparing gefitinib with carboplatin/paclitaxel as a first-line treatment for clinically selected patients in East Asia with advanced pulmonary adenocarcinoma.[7][8][9]
-
Patient Population: Previously untreated patients with advanced adenocarcinoma of the lung, who were never-smokers or former light smokers.[7]
-
Treatment Protocol: Patients were randomized to receive either gefitinib (250 mg/day orally) or intravenous carboplatin and paclitaxel for up to six cycles.[7]
-
Safety Assessment: Safety and tolerability were secondary endpoints. Adverse events were recorded at each visit and graded using the CTCAE version 3.0.
Erlotinib: NCIC CTG BR.21
The BR.21 trial was a Phase III, randomized, double-blind, placebo-controlled study evaluating the efficacy and safety of erlotinib in patients with advanced NSCLC who had previously failed at least one chemotherapy regimen.[10]
-
Patient Population: Patients with stage IIIB or IV NSCLC who had received one or two prior chemotherapy regimens.[10]
-
Treatment Protocol: Patients were randomized in a 2:1 ratio to receive either erlotinib (150 mg/day orally) or a placebo.[10]
-
Safety Assessment: Toxicity was a secondary endpoint, with adverse events monitored and graded according to the CTCAE version 2.0.
Icotinib: ICOGEN Study (NCT01040780)
The ICOGEN study was a Phase III, randomized, double-blind, non-inferiority trial comparing the efficacy and safety of icotinib with gefitinib in patients with advanced NSCLC who had failed at least one platinum-based chemotherapy regimen.[3]
-
Patient Population: Patients aged 18-75 years with locally advanced or metastatic NSCLC who had not responded to one or more platinum-based chemotherapy regimens.[3]
-
Treatment Protocol: Patients were randomly assigned to receive either icotinib (125 mg, three times per day) or gefitinib (250 mg, once per day).[3]
-
Safety Assessment: Safety was assessed by monitoring and recording all adverse events, which were graded using the CTCAE version 3.0.
Osimertinib: FLAURA Study
The FLAURA trial was a Phase III, randomized, double-blind study that compared the efficacy and safety of osimertinib with standard-of-care EGFR-TKIs (gefitinib or erlotinib) as a first-line treatment for patients with locally advanced or metastatic NSCLC with EGFR mutations.[5][11][12][13]
-
Patient Population: Treatment-naïve patients with locally advanced or metastatic NSCLC harboring EGFR exon 19 deletions or L858R mutations.[11]
-
Treatment Protocol: Patients were randomized to receive either osimertinib (80 mg once daily) or a standard EGFR-TKI (gefitinib 250 mg once daily or erlotinib 150 mg once daily).[11]
-
Safety Assessment: Safety was a key secondary endpoint, with adverse events monitored throughout the study and graded according to the CTCAE version 4.03.
Visualizing EGFR Signaling and Clinical Trial Workflow
To further illustrate the context of this comparison, the following diagrams depict the EGFR signaling pathway and a generalized workflow for assessing safety in a clinical trial.
References
- 1. Safety, tolerability, and pharmacokinetics of simotinib, a novel specific EGFR tyrosine kinase inhibitor, in patients with advanced non-small cell lung cancer: results of a phase Ib trial - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ctg.queensu.ca [ctg.queensu.ca]
- 3. Icotinib versus gefitinib in previously treated advanced non-small-cell lung cancer (ICOGEN): a randomised, double-blind phase 3 non-inferiority trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Adverse Events in Osimertinib Treatment for EGFR-Mutated Non-Small-Cell Lung Cancer: Unveiling Rare Life-Threatening Myelosuppression - PMC [pmc.ncbi.nlm.nih.gov]
- 5. FLAURA Trial: Osimertinib in Untreated, EGFR-Mutated Advanced NSCLC [jhoponline.com]
- 6. ClinicalTrials.gov [clinicaltrials.gov]
- 7. Phase III, randomized, open-label, first-line study in Asia of gefitinib versus carboplatin/paclitaxel in clinically selected patients with advanced non-small-cell lung cancer: evaluation of patients recruited from mainland China - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. ascopubs.org [ascopubs.org]
- 9. Seminal Trials: IPASS for EGFR NSCLC | IASLC [iaslc.org]
- 10. ascopubs.org [ascopubs.org]
- 11. targetedonc.com [targetedonc.com]
- 12. First line osimertinib for the treatment of patients with advanced EGFR-mutant NSCLC - PMC [pmc.ncbi.nlm.nih.gov]
- 13. FLAURA Trial: Osimertinib in Untreated, EGFR-Mutated Advanced NSCLC - Oncology Practice Management [oncpracticemanagement.com]
Evaluating Simotinib Hydrochloride in Afatinib-Resistant Cancer Models: A Data-Driven Comparison
A comprehensive review of available preclinical and clinical data on Simotinib hydrochloride reveals a significant lack of information regarding its efficacy and mechanism of action specifically in afatinib-resistant cancer models. While early clinical studies have assessed its safety and preliminary anti-tumor activity in a broader population of patients with advanced non-small cell lung cancer (NSCLC), its performance against cancers that have developed resistance to afatinib, a second-generation EGFR tyrosine kinase inhibitor (TKI), remains uncharacterized in publicly accessible research.
Afatinib is a potent tool in the treatment of NSCLC with activating EGFR mutations. However, a significant challenge in its clinical use is the eventual development of acquired resistance. The most common mechanism of this resistance is the emergence of a secondary mutation in the EGFR gene, known as the T790M "gatekeeper" mutation. This mutation alters the drug's binding site, rendering afatinib less effective.
The current standard of care for patients with afatinib-resistant, T790M-positive NSCLC is third-generation EGFR TKIs, such as osimertinib. These drugs are specifically designed to inhibit EGFR with the T790M mutation while sparing the wild-type EGFR, thereby offering a targeted and effective treatment strategy.
This compound has been identified as a novel EGFR TKI. A Phase Ib clinical trial (NCT01772732) investigated its safety, tolerability, and pharmacokinetics in patients with advanced NSCLC harboring EGFR mutations who had previously received at least one platinum-based chemotherapy regimen. The study demonstrated that Simotinib was well-tolerated and showed preliminary anti-tumor activity. However, the trial data does not specify the efficacy of Simotinib in patients who had previously been treated with afatinib or in those with confirmed T790M mutations.
Without preclinical studies on afatinib-resistant cell lines or animal models, or clinical data from a patient population with acquired resistance to afatinib, a direct comparison of this compound with established third-generation TKIs is not feasible. Key data points required for such a comparison, including IC50 values in T790M-mutant cell lines, in vivo tumor growth inhibition in afatinib-resistant xenograft models, and clinical response rates in afatinib-refractory patients, are not available in the public domain.
Future Directions
To ascertain the potential role of this compound in the treatment landscape of afatinib-resistant cancers, further research is imperative. Preclinical studies should focus on:
-
Biochemical assays: To determine the inhibitory activity of Simotinib against EGFR with the T790M mutation.
-
Cell-based assays: To evaluate the efficacy of Simotinib in NSCLC cell lines engineered to express the T790M mutation and in patient-derived cell lines with acquired resistance to afatinib.
-
In vivo models: To assess the anti-tumor activity of Simotinib in xenograft or patient-derived xenograft (PDX) models of afatinib-resistant NSCLC.
Should preclinical data suggest a potent activity against T790M-mediated resistance, subsequent clinical trials would be warranted to evaluate the safety and efficacy of this compound in this specific patient population.
Safety Operating Guide
Navigating the Safe Disposal of Simotinib Hydrochloride: A Procedural Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper disposal of investigational compounds like simotinib hydrochloride is a critical component of laboratory safety and regulatory compliance. While a specific Safety Data Sheet (SDS) with explicit disposal instructions for this compound is not publicly available, its classification as a selective epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor with antineoplastic properties necessitates its handling as a hazardous drug.[1][2][3] This guide provides a comprehensive framework for the safe disposal of this compound, aligning with established protocols for hazardous pharmaceutical waste management.
The disposal of this compound and materials contaminated with it must adhere to federal, state, and local regulations.[4] Regulatory bodies such as the Environmental Protection Agency (EPA) and the Occupational Safety and Health Administration (OSHA) provide stringent guidelines for the management of hazardous waste to minimize environmental impact and occupational exposure.[5][6]
Core Principles for Disposal
Due to its cytotoxic potential, this compound waste must be segregated from non-hazardous laboratory trash. The primary disposal method for hazardous pharmaceutical waste is incineration at a licensed facility.[5] Under no circumstances should this material be disposed of down the drain or in regular solid waste.
Quantitative Data for Hazardous Waste Management
The following table summarizes key quantitative parameters relevant to the disposal of hazardous pharmaceutical waste. These are general guidelines and may be subject to more stringent local or institutional requirements.
| Parameter | Guideline | Regulatory Body | Citation |
| Trace Contamination Threshold | Containers with less than 3% of the former content by weight. | EPA | |
| P-Listed Acute Hazardous Waste | Any discarded commercial chemical product, off-specification species, container residues, and spill residues thereof. | EPA | |
| U-Listed Toxic Waste | Discarded commercial chemical products that are toxic. | EPA | |
| Hazardous Waste Generator Status | Determined by the total amount of hazardous waste generated per calendar month. | EPA | [5] |
Note: The specific classification of this compound as a P- or U-listed waste is not definitively established without a manufacturer's SDS. Therefore, it is prudent to handle it with the highest level of precaution as a hazardous waste.
Experimental Protocols for Decontamination
In the event of a spill or the need to decontaminate surfaces that have come into contact with this compound, the following general procedure for cleaning up spills of hazardous drugs should be followed.
Materials:
-
Personal Protective Equipment (PPE): Two pairs of chemotherapy-tested gloves, a disposable gown, eye protection (goggles or face shield), and a respirator (N95 or higher).
-
Spill kit containing absorbent pads, wipes, and designated hazardous waste disposal bags.
-
Detergent solution.
-
Water (for rinsing).
Procedure:
-
Restrict Access: Immediately secure the area of the spill to prevent exposure to other personnel.
-
Don PPE: Put on all required personal protective equipment.
-
Contain the Spill:
-
For powders: Gently cover the spill with wetted absorbent pads to avoid aerosolization.
-
For liquids: Cover the spill with absorbent pads.
-
-
Clean the Area:
-
Carefully wipe up the spill using the absorbent pads, working from the outer edge of the spill towards the center.
-
Clean the spill area thoroughly with a detergent solution, followed by a clean water rinse.
-
-
Dispose of Contaminated Materials: Place all contaminated materials (gloves, gown, absorbent pads, etc.) into a designated hazardous drug waste container.
-
Decontaminate Reusable Equipment: Thoroughly clean any reusable equipment with detergent and water.
-
Post-Spill Procedure:
-
Remove outer gloves and dispose of them in the hazardous waste container.
-
Remove the gown and remaining PPE and dispose of them in the designated container.
-
Wash hands thoroughly with soap and water.
-
Disposal Workflow for this compound
The following diagram illustrates the step-by-step process for the proper disposal of this compound and associated waste.
Caption: Disposal workflow for this compound waste.
This procedural guidance is intended to provide a framework for the safe handling and disposal of this compound in a laboratory setting. It is imperative for all personnel to be trained on these procedures and to consult their institution's specific safety protocols and their local regulatory requirements to ensure full compliance and protection of both human health and the environment.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Hazardous Drugs - Controlling Occupational Exposure to Hazardous Drugs | Occupational Safety and Health Administration [osha.gov]
- 5. Managing Pharmaceutical Waste | Stericycle [stericycle.com]
- 6. osha.gov [osha.gov]
Essential Safety and Operational Guide for Handling Simotinib Hydrochloride
This document provides immediate, essential safety and logistical information for researchers, scientists, and drug development professionals handling Simotinib hydrochloride. The following procedural guidance outlines personal protective equipment (PPE) requirements, safe handling protocols, and disposal plans to ensure a secure laboratory environment.
Quantitative Safety Data
While specific occupational exposure limits (OELs) for this compound have not been established, it is prudent to handle it as a potentially hazardous compound due to its potent biological activity as an EGFR tyrosine kinase inhibitor.[1][2] The following table summarizes the available quantitative safety information.
| Parameter | Value | Source |
| Occupational Exposure Limit (OEL) | No established limit | MedChemExpress SDS[2] |
| IC50 (EGFR) | 19.9 nM | MedChemExpress[1] |
Note: The IC50 value indicates high potency, reinforcing the need for cautious handling to minimize exposure.
Personal Protective Equipment (PPE)
A comprehensive approach to PPE is mandatory to prevent dermal, ocular, and respiratory exposure to this compound. The following table outlines the required PPE for various handling procedures.
| Procedure | Required Personal Protective Equipment |
| Weighing and Aliquoting (Dry Powder) | - Two pairs of chemotherapy-rated nitrile gloves (ASTM D6978) - Disposable, back-closing, impervious gown - Safety goggles with side shields or a full-face shield - NIOSH-approved N95 or higher respirator |
| Solution Preparation and Handling | - Two pairs of chemotherapy-rated nitrile gloves (ASTM D6978) - Disposable, back-closing, impervious gown - Safety goggles with side shields |
| Waste Disposal | - Two pairs of chemotherapy-rated nitrile gloves (ASTM D6978) - Disposable, back-closing, impervious gown |
All PPE should be considered contaminated after use and disposed of as hazardous waste.[3]
Experimental Protocol: Safe Handling and Disposal of this compound
1. Engineering Controls and Preparation:
-
All handling of this compound powder and initial solution preparation must be conducted in a certified chemical fume hood or a biological safety cabinet to minimize inhalation exposure.[4]
-
Ensure a safety shower and eyewash station are readily accessible.[2]
-
Prepare the work area by covering the surface with disposable, absorbent bench paper.
2. Handling and Solution Preparation:
-
Donning PPE: Before handling the compound, don all required PPE as specified in the table above. When wearing two pairs of gloves, the inner glove should be tucked under the gown cuff, and the outer glove should go over the cuff.[3]
-
Weighing: Carefully weigh the desired amount of this compound powder in the fume hood. Use a dedicated set of spatulas and weighing boats.
-
Solubilization: Add the solvent to the powder in a closed container within the fume hood. Gently agitate to dissolve. Avoid sonication, which can generate aerosols.
-
Labeling: Clearly label all containers with the compound name, concentration, solvent, date, and appropriate hazard warnings.
3. Spill Management:
-
In case of a spill, immediately alert others in the vicinity.
-
Evacuate the area if the spill is large or if there is a risk of significant aerosolization.
-
For small spills, use a spill kit containing absorbent pads, cleaning agents, and appropriate PPE.
-
Gently cover the spill with absorbent material, working from the outside in.
-
Clean the area with a suitable deactivating agent (e.g., a solution of detergent and water), followed by 70% ethanol.
-
All materials used for spill cleanup must be disposed of as hazardous waste.
4. Disposal Plan:
-
Solid Waste: All solid waste, including empty vials, contaminated PPE, and disposable labware, must be placed in a designated, sealed hazardous waste container.
-
Liquid Waste: Unused solutions and contaminated solvents should be collected in a clearly labeled, sealed hazardous waste container. Do not pour this compound solutions down the drain.[2]
-
Follow all institutional and local regulations for the disposal of hazardous chemical waste.
Visual Workflow and Pathway Diagrams
The following diagrams illustrate the safe handling workflow and the targeted biological pathway of this compound.
Caption: Workflow for the safe handling of this compound.
Caption: this compound's inhibition of the EGFR signaling pathway.[1]
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
